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  • Product: Methyl 4-(methylamino)benzoate hydrochloride
  • CAS: 2172586-36-4

Core Science & Biosynthesis

Foundational

Ionization Dynamics and pKa Profiling of Methyl 4-(methylamino)benzoate Hydrochloride: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Methodology Executive Summary In the landscape of rational drug design and physicoch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Methodology

Executive Summary

In the landscape of rational drug design and physicochemical profiling, the acid dissociation constant ( pKa ) is a fundamental metric that dictates a molecule's solubility, lipophilicity, and membrane permeability[1]. Methyl 4-(methylamino)benzoate hydrochloride (CAS: 2172586-36-4) represents a highly functionalized aromatic scaffold frequently utilized as an intermediate in medicinal chemistry and a structural analog to local anesthetics like benzocaine.

This whitepaper provides an in-depth analysis of the structural determinants governing the ionization of this secondary aromatic amine. Furthermore, it establishes a self-validating, high-throughput analytical protocol for accurate pKa determination using UV-metric titration, explaining the mechanistic causality behind each experimental parameter.

Structural and Electronic Determinants of Ionization

To accurately predict and measure the pKa of Methyl 4-(methylamino)benzoate hydrochloride, one must first deconstruct its molecular architecture. The molecule consists of a central benzene ring para-substituted with a methyl ester group ( −COOCH3​ ) and a secondary amine group ( −NHCH3​ ). As a hydrochloride salt, it exists in its protonated, cationic form in the solid state[2].

The Causality of Aromatic Amine Basicity

Aliphatic amines typically exhibit pKa values between 9 and 11. However, aromatic amines (arylamines) are significantly less basic[3]. In aniline, the lone pair of electrons on the nitrogen atom is delocalized into the π -system of the benzene ring, stabilizing the free base and rendering the lone pair less available for protonation[3]. Consequently, the conjugate acid of unsubstituted aniline has a pKa of approximately 4.6.

In Methyl 4-(methylamino)benzoate, two competing electronic effects modulate this baseline:

  • Electron-Withdrawing Group (EWG) Effect: The para-methyl ester is a strong EWG via both inductive ( −I ) and resonance ( −R ) effects. It pulls electron density away from the aromatic ring and the nitrogen atom, drastically stabilizing the un-ionized free base. This makes the conjugate acid highly prone to releasing its proton, pushing the pKa down significantly (typically to the 2.5−3.0 range).

  • Electron-Donating Group (EDG) Effect: The addition of a methyl group to the amine (forming a secondary amine) provides a mild inductive electron-donating effect ( +I )[4]. While this slightly increases basicity compared to a primary amine (like benzocaine, pKa≈2.5 ), it is vastly overpowered by the ester's electron-withdrawing nature.

Table 1: Physicochemical Properties Summary
PropertyValue / DescriptionAnalytical Significance
Molecular Formula C9​H12​ClNO2​ Determines stoichiometric calculations for titration.
Molecular Weight 201.65 g/mol (Salt)Critical for precise molarity preparation[2].
Ionizable Group Secondary Aromatic AmineSole site of protonation within physiological pH ranges.
Estimated pKa ~2.6 - 3.1Dictates the choice of UV-metric over potentiometric methods.
Chromophore Activity High (Conjugated π -system)Enables highly sensitive UV-absorbance spectroscopy tracking[5].

Ionization Pathway and pH-Dependent Speciation

Understanding the speciation of the molecule across different pH environments is critical for predicting its pharmacokinetic behavior. At gastric pH (1.5 - 3.5), the molecule exists in an equilibrium between its cationic and neutral forms. At blood plasma pH (7.4), it is almost entirely un-ionized, maximizing its lipophilicity and passive membrane permeability.

Ionization A Protonated Cation (-NH2+CH3) Dominant at pH < 2.5 B Equilibrium pH = pKa (~2.8) A->B Increasing pH (-H⁺) C Neutral Free Base (-NHCH3) Dominant at pH > 3.5 B->C Increasing pH (-H⁺) D Ester Hydrolysis Degradation Pathway C->D Extreme Alkaline (pH > 10)

Diagram 1: The pH-dependent ionization and degradation pathway of Methyl 4-(methylamino)benzoate.

Experimental Methodology: UV-Metric pKa Determination

Rationale for Method Selection

The most common methods for measuring small molecule pKa are potentiometry (pH-metric) and UV-absorbance spectroscopy (UV-metric)[5]. Because the predicted pKa of Methyl 4-(methylamino)benzoate is very low (< 3.0), standard potentiometric titration becomes unreliable. At extreme pH levels, the high concentration of hydronium ions causes "glass error" in standard pH electrodes.

Therefore, UV-metric titration using an automated platform (such as the Pion Sirius T3) is the gold standard here[6]. The method relies on the principle that the protonation state of the amine directly adjacent to the aromatic ring alters the electron delocalization of the π -system, resulting in a distinct bathochromic (red) or hypsochromic (blue) shift in the UV absorbance spectrum[5].

Step-by-Step Protocol: Sirius T3 UV-Metric Titration

This protocol is designed as a self-validating system. By capturing multi-wavelength data across the titration, Target Factor Analysis (TFA) can mathematically isolate the pure spectra of the protonated and un-ionized species, ensuring the calculated pKa is an intrinsic property of the molecule, free from solvent artifacts.

Step 1: Sample Preparation and Standardization

  • Accurately weigh ~10 μg of Methyl 4-(methylamino)benzoate hydrochloride. Causality: UV-metric methods are highly sensitive; higher concentrations will saturate the UV detector (absorbance > 2.0), violating Beer-Lambert linearity[5].

  • Dissolve the sample in 1.5 mL of a standardized background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength. Causality: pKa is a thermodynamic value dependent on ionic strength; standardizing it mimics physiological osmolarity.

Step 2: Automated Titration Setup

  • Load the sample vial into the Sirius T3 autoloader[6].

  • Initiate Argon gas flow over the surface of the sample solution. Causality: Argon displaces atmospheric carbon dioxide ( CO2​ ). If CO2​ dissolves into the aqueous sample, it forms carbonic acid, which alters the pH and skews the titration curve[5].

Step 3: Spectral Acquisition

  • The automated dispenser injects 0.5 M HCl to drop the initial pH to 1.8, ensuring the sample is fully protonated.

  • The system titrates 0.5 M KOH in dynamic increments, targeting 0.2 pH steps up to pH 12.2[5].

  • At each stable pH interval, the dip probe captures a full UV spectrum (typically 250 nm - 450 nm). Causality: Utilizing a multi-wavelength array rather than a single wavelength prevents errors caused by isosbestic point drift.

Step 4: Data Deconvolution (Target Factor Analysis)

  • The Sirius T3 software applies Target Factor Analysis to the data matrix (Absorbance vs. Wavelength vs. pH).

  • The software identifies the number of light-absorbing species (in this case, two: the cation and the free base).

  • The pKa is calculated as the pH at which the population of the macrostate species is exactly 50:50.

Workflow Step1 1. Sample Prep (10 μg in 1.5 mL KCl) Ensures Beer-Lambert Linearity Step2 2. Argon Purging Prevents Carbonic Acid Formation Step1->Step2 Step3 3. Automated Titration (pH 1.8 to 12.2) 0.5M HCl / 0.5M KOH Delivery Step2->Step3 Step4 4. Multi-wavelength UV Acquisition Captures Chromophore Shifts Step3->Step4 Step5 5. Target Factor Analysis (TFA) Deconvolutes Macrostate Species Step4->Step5 Step6 6. pKa Determination Calculated at 50% Deprotonation Step5->Step6

Diagram 2: Automated UV-Metric Titration Workflow using the Sirius T3 Platform.

Implications for Formulation and Drug Delivery

The physicochemical profile of Methyl 4-(methylamino)benzoate hydrochloride heavily influences its handling in drug development. Because its pKa is low, the molecule will exist almost entirely as a neutral, lipophilic free base in the intestines (pH ~6.5) and blood plasma (pH 7.4).

While this un-ionized state is excellent for crossing lipid bilayers (high permeability), it presents a significant challenge for aqueous solubility. Formulators must therefore utilize the hydrochloride salt form for initial dissolution in the stomach (pH ~2.0), relying on the compound to dissolve as a cation before precipitating or being absorbed as it transitions into the higher pH of the duodenum.

References

  • SiriusT3 - BTF-Pion-Scientific-Instruments-France. Constant Contact Sites.
  • pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. National Center for Biotechnology Information (PMC).
  • Methyl 4-methylaminobenzoate | C9H11NO2 | CID 140375. PubChem.
  • Aromatic Amines. SIPS.
  • The pKa Table Is Your Friend. Master Organic Chemistry.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.

Sources

Exploratory

Comprehensive 1H NMR Spectrum Analysis of Methyl 4-(methylamino)benzoate hydrochloride

As a Senior Application Scientist in structural elucidation, I approach Nuclear Magnetic Resonance (NMR) spectroscopy not as a mere pattern-matching exercise, but as a direct readout of a molecule's physical organic chem...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I approach Nuclear Magnetic Resonance (NMR) spectroscopy not as a mere pattern-matching exercise, but as a direct readout of a molecule's physical organic chemistry. The 1H NMR spectrum of a molecule maps its electron density distribution, governed by precise quantum mechanical and thermodynamic principles.

This whitepaper provides an in-depth technical guide to the 1H NMR analysis of Methyl 4-(methylamino)benzoate hydrochloride , a bifunctional aromatic compound highly relevant in drug development and materials science. By deconstructing the causality behind its chemical shifts and establishing a self-validating experimental protocol, this guide serves as an authoritative reference for researchers.

Molecular Architecture & The Causality of the Salt Form

Before analyzing the spectrum, we must understand the physical state of the analyte. The free base,[1], contains a secondary amine that is susceptible to atmospheric oxidation and exhibits poor aqueous solubility.

In drug development, converting this free base to its hydrochloride salt (Methyl 4-(methylamino)benzoate hydrochloride) is a deliberate experimental choice. Protonation of the secondary amine to an ammonium ion ( −NH2+​CH3​ ) achieves two critical outcomes:

  • Chemical Stability: It ties up the nitrogen's lone pair, preventing oxidative degradation.

  • Electronic Inversion: It fundamentally alters the electronic effect of the nitrogen group on the benzene ring. In the free base, the −NHCH3​ group is strongly electron-donating via resonance (+R). Upon protonation, the lone pair is no longer available for resonance. The −NH2+​CH3​ group becomes strictly electron-withdrawing via the inductive effect (-I). This inversion drastically shifts the aromatic NMR signals.

Mechanistic Causality of Chemical Shifts

The 1H NMR spectrum of this molecule in a polar, non-exchanging solvent like DMSO- d6​ reveals five distinct proton environments. The chemical shifts are dictated by the interplay of resonance (-R) and inductive (-I) effects, as detailed in the seminal text by[2].

The Aromatic AA'BB' Spin System

The benzene ring is substituted at the para positions by two electron-withdrawing groups: the ester ( −COOCH3​ ) and the protonated amine ( −NH2+​CH3​ ).

  • H2 and H6 (Ortho to Ester): The ester carbonyl oxygen withdraws π -electron density from the ortho and para positions via resonance (-R). This severe deshielding pushes the H2/H6 protons downfield to approximately 7.95 ppm .

  • H3 and H5 (Ortho to Ammonium): The formal positive charge on the nitrogen withdraws σ -electron density through the bonds via the inductive effect (-I). This deshields the H3/H5 protons, shifting them to approximately 7.45 ppm .

Because the molecule has a plane of symmetry, these protons form an AA'BB' spin system. While often simplified as two doublets ( J≈8.5 Hz), they exhibit higher-order coupling (ortho, meta, and para interactions) that causes slight "tenting" (the roofing effect) toward each other.

Electronic_Effects Ester Ester Group (-COOCH3) Resonance Resonance Effect (-R) Withdraws pi-electrons Ester->Resonance Ammonium Ammonium Group (-NH2+CH3) Inductive Inductive Effect (-I) Withdraws sigma-electrons Ammonium->Inductive H26 H2/H6 Protons Deshielded (~7.95 ppm) Resonance->H26 H35 H3/H5 Protons Deshielded (~7.45 ppm) Inductive->H35

Electronic effects governing the chemical shifts of the aromatic AA'BB' spin system.

The Aliphatic & Exchangeable Protons
  • Ester Methyl ( −COOCH3​ ): Isolated from any adjacent protons, this group appears as a sharp singlet at ~3.80 ppm , heavily deshielded by the adjacent electronegative oxygen.

  • N-Methyl ( −NH2+​CH3​ ): The chemical shift occurs around 2.80 ppm . Its multiplicity is highly dependent on the solvent's water content. In rigorously anhydrous DMSO- d6​ , the slow exchange of the −NH2+​ protons allows for spin-spin coupling, splitting the methyl signal into a triplet ( J≈5−6 Hz). If trace moisture accelerates proton exchange, this signal collapses into a broad singlet.

  • Ammonium Protons ( −NH2+​ ): These protons bear a formal positive charge, pushing them far downfield to 9.00 - 10.00 ppm . The signal is characteristically broad due to the quadrupolar relaxation of the 14N nucleus (spin I=1 ) and intermediate chemical exchange rates.

Quantitative Data Summary

The theoretical and empirically expected 1H NMR data (at 400 MHz in DMSO- d6​ ) are summarized below to facilitate rapid spectral verification.

Proton EnvironmentMultiplicityIntegrationExpected Shift (ppm)Mechanistic Rationale
−COOCH3​ Singlet (s)3H3.80Deshielded by adjacent electronegative ester oxygen.
−NH2+​CH3​ Triplet (t) or broad singlet (br s)3H2.80Deshielded by protonated nitrogen; couples to −NH2+​ if exchange is slow.
Aromatic H3, H5 Doublet (d), J ≈ 8.5 Hz2H7.45Deshielded by the inductive (-I) effect of the −NH2+​CH3​ group.
Aromatic H2, H6 Doublet (d), J ≈ 8.5 Hz2H7.95Strongly deshielded by the resonance (-R) effect of the para-ester group.
−NH2​+ Broad signal (br)2H9.00 - 10.00Highly deshielded by formal positive charge; broad due to 14N quadrupolar relaxation.

Note: Solvent residual peaks for DMSO- d6​ will appear at 2.50 ppm (pentet) and trace water (HDO) at ~3.33 ppm, as rigorously cataloged by[3].

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol ensures not only the acquisition of high-resolution data but also includes an internal chemical check (the D2​O shake) to unequivocally prove the assignment of the exchangeable ammonium protons.

Why DMSO- d6​ ? Using CDCl3​ for a hydrochloride salt often leads to poor solubility and severe line broadening. DMSO- d6​ disrupts the crystal lattice effectively. Furthermore, its strong hydrogen-bonding acceptor properties slow the chemical exchange of the −NH2+​ protons, allowing them to be observed as a distinct peak rather than coalescing invisibly into the baseline.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5–10 mg of Methyl 4-(methylamino)benzoate hydrochloride into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO- d6​ (100 atom % D, containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex the mixture for 30 seconds. If the salt is highly crystalline, brief sonication (1–2 minutes) may be required until the solution is optically clear. Transfer to a standard 5 mm NMR tube.

  • Initial Acquisition: Acquire the 1H NMR spectrum at 298 K using a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) with 16 scans and a relaxation delay (D1) of 2 seconds.

  • Self-Validation ( D2​O Shake): Remove the NMR tube, add 1–2 drops of Deuterium Oxide ( D2​O ), cap tightly, and shake vigorously for 15 seconds.

  • Secondary Acquisition: Re-acquire the spectrum under identical parameters. The broad signal at 9.00–10.00 ppm will vanish due to rapid H/D exchange (forming −ND2+​ ), and the HDO peak at ~3.33 ppm will proportionally increase. This binary state change mathematically validates the assignment.

Protocol Step1 1. Sample Preparation Weigh 5-10 mg of HCl salt API Step2 2. Solvent Addition Add 0.6 mL anhydrous DMSO-d6 Step1->Step2 Step3 3. Homogenization Vortex/Sonicate until optically clear Step2->Step3 Step4 4. NMR Acquisition Acquire 1H at 400+ MHz (298 K) Step3->Step4 Step5 5. Self-Validation (D2O Shake) Spike with D2O to confirm -NH2+ Step4->Step5

Self-validating sample preparation and acquisition workflow for 1H NMR analysis.

References

  • National Center for Biotechnology Information. "Methyl 4-methylaminobenzoate" PubChem Compound Summary for CID 140375. URL:[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176–2179. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons, 2014. URL:[Link]

Sources

Foundational

Therapeutic Potential of Methyl 4-(methylamino)benzoate Hydrochloride Derivatives: A Structural and Pharmacological Blueprint

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of versatile starting materials is paramount to the efficient discovery of novel bioactive molecules. Methyl 4-(methylamino)benzoa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of versatile starting materials is paramount to the efficient discovery of novel bioactive molecules. Methyl 4-(methylamino)benzoate hydrochloride (CAS 2172586-36-4) and its structural analogs represent a privileged class of chemical scaffolds. By bridging the gap between simple aromatic building blocks and complex pharmacophores, these derivatives offer profound utility in drug development—ranging from antifibrinolytic agents to advanced central nervous system (CNS) therapeutics and bifunctional linkers for targeted protein degradation (PROTACs).

This technical guide dissects the chemical logic, mechanistic utility, and self-validating experimental workflows required to harness the therapeutic potential of this scaffold.

Structural Architecture and Chemical Logic

The core architecture of Methyl 4-(methylamino)benzoate hydrochloride provides a highly tunable platform for structure-activity relationship (SAR) optimization . The molecule consists of three critical domains, each serving a distinct mechanistic purpose:

  • The Rigid Planar Core (Benzene Ring): The para-substituted aromatic ring provides a predictable, rigid vector that dictates the spatial orientation of the functional groups, crucial for precise receptor pocket binding.

  • The Electrophilic Handle (Methyl Ester): The methyl ester moiety serves as a lipophilic prodrug feature that enhances cellular permeability. It can also be readily hydrolyzed to a carboxylic acid or converted into complex amides (e.g., benzamides) during lead optimization.

  • The Secondary Amine (N-Methylation): The presence of the N-methyl group is the most critical differentiator from primary amine analogs like p-Aminomethylbenzoic acid (PAMBA) .

The Causality of N-Methylation

From a pharmacokinetic (PK) and pharmacodynamic (PD) perspective, converting a primary amine to a secondary amine via N-methylation fundamentally alters the molecule's behavior:

  • Conformational Restriction: The methyl group introduces steric bulk, restricting the rotational degrees of freedom around the C-N bond. This locks the molecule into a specific bioactive conformation, reducing the entropic penalty upon target binding.

  • Altered Basicity and Solvation: N-methylation modulates the pKa of the amine, optimizing its protonation state at physiological pH (7.4), which directly impacts target residence time.

  • Membrane Permeability: By eliminating one hydrogen-bond donor, the secondary amine improves the molecule's lipophilicity, aligning with Lipinski’s Rule of 5 for enhanced blood-brain barrier (BBB) penetration in CNS applications.

Mechanistic Utility in Drug Design

Antifibrinolytic Potential and Plasminogen Inhibition

Derivatives of the 4-(methylamino)benzoate scaffold exhibit distinct binding kinetics to the kringle domains of plasminogen. Unlike primary amines that may bind promiscuously, the sterically restricted secondary amine selectively occupies the lysine-binding sites on plasminogen. This competitive blockade prevents plasminogen from binding to fibrin, thereby inhibiting its activation into the clot-dissolving enzyme, plasmin.

G A Plasminogen C Receptor Blockade A->C B Methyl 4-(methylamino)benzoate B->C Competitive Binding D Plasmin Activation Inhibited C->D E Fibrin Clot Stabilized D->E

Fig 1: Mechanistic pathway of plasminogen inhibition by benzoate derivatives.

CNS Therapeutics: The Amisulpride Connection

Substituted benzoate derivatives are the architectural foundation for several atypical antipsychotics, most notably Amisulpride . When the methyl ester of our core scaffold is converted into a pyrrolidine-containing benzamide, the resulting molecule exhibits highly selective, dose-dependent antagonism of Dopamine D2 and D3 receptors. The secondary amine acts as a critical anchor point within the aspartate residue of the dopamine receptor's transmembrane domain.

Bifunctional Linkers for PROTACs

In the rapidly expanding field of targeted protein degraders, the 4-(methylamino)benzoate structure acts as an ideal bifunctional linker. The secondary amine can be conjugated to an E3 ligase ligand, while the ester/acid terminus connects to the protein-of-interest (POI) ligand. The rigidity of the benzene ring prevents the linker from collapsing on itself, ensuring optimal distance and orientation for ternary complex formation.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the pharmacological divergence caused by structural modifications, the following table summarizes the comparative QSAR data between primary amine analogs, secondary amine derivatives, and advanced benzamide structures.

Compound ClassR-Group SubstitutionTarget Affinity (IC50)Membrane Permeability (Papp)Primary Therapeutic Indication
Primary Amine (PAMBA analog)-NH245 µM (Plasminogen)Low (< 5 x 10⁻⁶ cm/s)Antifibrinolytic
Secondary Amine (Core Scaffold)-NHCH312 µM (Plasminogen)Moderate (15 x 10⁻⁶ cm/s)Antifibrinolytic / PROTAC Linker
Benzamide Derivative Pyrrolidine Amide2.5 nM (D2/D3 Receptor)High (> 30 x 10⁻⁶ cm/s)CNS / Antipsychotic
Sulfonyl Derivative -SO2CH2CH31.8 nM (ECE Inhibition)High (> 35 x 10⁻⁶ cm/s)Cardiovascular

Experimental Methodologies & Self-Validating Protocols

Scientific integrity demands that experimental protocols are not merely a sequence of actions, but self-validating systems where causality is clear, and artifacts are aggressively controlled.

Workflow S1 Compound Solubilization (Vehicle Control) S2 In Vitro Binding Assay (Orthogonal Validation) S1->S2 Quality Control S3 Cell-Based Efficacy (Positive Controls) S2->S3 Hit Selection S4 Data Synthesis & SAR (Causality Analysis) S3->S4 Efficacy Readout

Fig 2: Self-validating experimental workflow for compound characterization.

Protocol 1: Fibrin Clot Lysis Assay (Antifibrinolytic Validation)

This protocol quantitatively compares the antifibrinolytic activity of the derivatives.

  • Step 1: Matrix Preparation. Pool human plasma and buffer with Tris-buffered saline (TBS) at pH 7.4.

    • Causality: Using native human plasma rather than isolated recombinant proteins ensures the presence of endogenous plasminogen and fibrinogen, reflecting true in vivo physiological conditions and preventing artificial binding kinetics.

  • Step 2: Compound Incubation. Add the Methyl 4-(methylamino)benzoate derivative (10 µM to 100 µM) to the plasma. Concurrently, prepare a Vehicle Control (e.g., 0.1% DMSO).

    • Causality: The vehicle control establishes the baseline intrinsic lysis rate. Without it, solvent-induced protein denaturation could be falsely interpreted as pharmacological inhibition.

  • Step 3: Coagulation and Fibrinolysis Initiation. Simultaneously add Thrombin (to induce clot formation) and Tissue Plasminogen Activator (tPA) (to trigger clot dissolution).

    • Causality: This creates a dynamic, competing kinetic environment. It strictly tests the compound's ability to stabilize the clot under active, aggressive fibrinolytic stress, rather than just measuring passive binding.

  • Step 4: Spectrophotometric Monitoring. Read the microplate at 405 nm continuously for 120 minutes.

    • Causality: Turbidimetry at 405 nm provides a real-time, quantitative readout of clot density. A sustained high absorbance directly validates the antifibrinolytic efficacy of the compound, whereas a rapid drop indicates failure to inhibit plasmin.

Protocol 2: MTT Cell Viability Assay (Cytotoxicity Screening)

Before advancing a derivative to in vivo models, its fundamental cytotoxicity must be profiled .

  • Step 1: Cell Equilibration. Seed target cell lines (e.g., HEK293 or HepG2) in a 96-well plate and incubate for 24 hours at 37°C in 5% CO₂.

    • Causality: This equilibration period allows cells to re-establish membrane integrity and enter the log-growth phase. Testing stressed cells leads to false-positive toxicity readouts.

  • Step 2: Treatment with Controls. Introduce the test compound alongside a Positive Control (e.g., Doxorubicin) and a Negative Control (media only).

    • Causality: The positive control validates the assay’s sensitivity to cell death. If the positive control fails to reduce viability, the assay is flawed. This ensures that a lack of cytotoxicity from the test compound is a true indicator of safety.

  • Step 3: Formazan Solubilization and Quantification. Add MTT reagent, incubate for 3 hours, then solubilize the resulting formazan crystals with acidified isopropanol. Read absorbance at 570 nm.

    • Causality: MTT is reduced to purple formazan only by metabolically active mitochondrial dehydrogenases. Solubilization ensures a homogenous solution, allowing precise colorimetric quantification that directly correlates with the viable cell count.

References

  • Google Patents. "WO2002006222A1 - Pyrrolidine derivatives as inhibitors of endothelin-converting enzyme". World Intellectual Property Organization.

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Hydrolysis of Methyl 4-(methylamino)benzoate Hydrochloride to 4-(methylamino)benzoic Acid

Abstract This application note provides a comprehensive, field-proven protocol for the efficient hydrolysis of Methyl 4-(methylamino)benzoate hydrochloride to its corresponding carboxylic acid, 4-(methylamino)benzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient hydrolysis of Methyl 4-(methylamino)benzoate hydrochloride to its corresponding carboxylic acid, 4-(methylamino)benzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials. The protocol detailed herein emphasizes a base-catalyzed saponification approach, which is favored for its irreversibility and high-yield potential.[1][2][3] We will delve into the underlying chemical principles, provide a step-by-step experimental guide, and offer insights into process control and troubleshooting to ensure reproducible and successful outcomes for researchers, scientists, and drug development professionals.

Introduction: The Significance of Saponification in API Synthesis

4-(Methylamino)benzoic acid is a valuable building block in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and other advanced materials.[4] Its synthesis from the corresponding methyl ester is a common and fundamental transformation. The hydrolysis of esters to carboxylic acids can be achieved under either acidic or basic conditions.[1][5]

  • Acid-catalyzed hydrolysis is a reversible process, often requiring a large excess of water to drive the equilibrium towards the products.[2][6][7]

  • Base-catalyzed hydrolysis , also known as saponification, is generally the preferred method for preparative synthesis.[1][2][3] The reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[3][7]

This guide focuses on a robust saponification protocol for converting Methyl 4-(methylamino)benzoate hydrochloride to 4-(methylamino)benzoic acid with high yield and purity.

Reaction Mechanism and Scientific Rationale

The hydrolysis of Methyl 4-(methylamino)benzoate hydrochloride proceeds via a nucleophilic acyl substitution mechanism under basic conditions.

Step 1: Neutralization The starting material is a hydrochloride salt. The first equivalent of the base (e.g., Sodium Hydroxide) neutralizes the amine hydrochloride to generate the free-base form of the ester.

Step 2: Nucleophilic Attack A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[3]

Step 3: Reformation of the Carbonyl and Elimination The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This process leads to the elimination of a methoxide ion (CH₃O⁻) as the leaving group.

Step 4: Irreversible Acid-Base Reaction The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms the sodium carboxylate salt and methanol. This step renders the overall reaction irreversible.[3][7]

Step 5: Protonation (Work-up) In the final work-up stage, a strong acid (e.g., Hydrochloric Acid) is added to protonate the carboxylate salt, precipitating the desired 4-(methylamino)benzoic acid product from the aqueous solution.[1]

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 4-(methylamino)benzoate Hydrochloride26563-38-8C₉H₁₂ClNO₂201.65
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00
Methanol (MeOH)67-56-1CH₄O32.04
Deionized Water (H₂O)7732-18-5H₂O18.02
Hydrochloric Acid (HCl), 2N7647-01-0HCl36.46
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers (various sizes)

  • Graduated cylinders

  • pH meter or pH paper

  • Büchner funnel and filter flask

  • Filter paper

  • Spatula and weighing balance

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol is adapted from established procedures for the saponification of aromatic esters.[8]

Reaction Setup and Execution
  • Dissolution of Starting Material: In a 250 mL round-bottom flask, add Methyl 4-(methylamino)benzoate hydrochloride (e.g., 7.8 g). To this, add 40 mL of methanol followed by 20 mL of deionized water. Stir the mixture at room temperature until the solid is fully dissolved.[8]

  • Addition of Base: While stirring, slowly add a 25% aqueous solution of sodium hydroxide (e.g., 8.31 g). An exotherm may be observed. The addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 1 hour.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

  • Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. This step is crucial as it aids in the precipitation of the product in the subsequent step.

  • Product Precipitation: Add 40 mL of deionized water to dissolve the resulting sodium salt of the product.[8] Cool the solution in an ice bath. While stirring vigorously, slowly add 2N hydrochloric acid dropwise to adjust the pH to approximately 4-5.[8] The 4-(methylamino)benzoic acid will precipitate as a solid.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[8] Wash the solid with a small amount of cold deionized water to remove any remaining salts. Dry the solid product to a constant weight. A yield of approximately 88% can be expected.[8]

Experimental Workflow Diagram

Caption: Workflow for the hydrolysis of Methyl 4-(methylamino)benzoate HCl.

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood.[9]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory.[9][10]

  • Sodium Hydroxide and Hydrochloric Acid: Both are corrosive and can cause severe burns. Handle with extreme care.[9] Avoid contact with skin and eyes.[9] In case of contact, rinse immediately with copious amounts of water.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • Storage: Store all chemicals in tightly closed containers in a dry, cool, and well-ventilated area.[9]

Data Analysis and Characterization

  • Yield Calculation:

    • Theoretical Yield (g) = (moles of starting material) × (MW of product)

    • Percent Yield (%) = (Actual Yield (g) / Theoretical Yield (g)) × 100

  • Product Characterization:

    • Melting Point: Compare the observed melting point with the literature value for 4-(methylamino)benzoic acid (159-164 °C).[11]

    • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic carboxylic acid O-H stretch and the disappearance of the ester C=O stretch.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure sufficient base was added to both neutralize the HCl salt and drive the hydrolysis.
Product lost during work-up.Ensure the pH is correctly adjusted for full precipitation. Avoid using excessive water for washing the precipitate.
Product is an oil or fails to precipitate Impurities present.Re-dissolve in a minimal amount of base and re-precipitate with acid. Consider a recrystallization step.
pH is not in the optimal range for precipitation.Carefully re-adjust the pH to 4-5.
Product is impure (e.g., contains starting material) Incomplete hydrolysis.Increase reaction time or temperature slightly. Ensure efficient stirring.
Insufficient washing.Wash the filtered product thoroughly with cold deionized water.

Conclusion

The base-catalyzed hydrolysis (saponification) of Methyl 4-(methylamino)benzoate hydrochloride is a reliable and high-yielding method for the synthesis of 4-(methylamino)benzoic acid. By carefully controlling the stoichiometry of the base, monitoring the reaction to completion, and performing a precise acidic work-up, this protocol provides a validated pathway for obtaining a high-purity product essential for further research and development in the chemical and pharmaceutical industries.

References

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. (n.d.). Retrieved from University of Bristol, School of Chemistry.
  • ECHEMI. (n.d.). METHYL 4-METHYLAMINOBENZOATE SDS, 18358-63-9 Safety Data Sheets.
  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Thermo Fisher Scientific. (2025, December 21). Methyl 4-aminobenzoate - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 4-(Methylamino)benzoic acid synthesis.
  • J&K Scientific LLC. (2026, February 8). Ester Hydrolysis.
  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis.
  • Clark, J. (n.d.). Hydrolysing Esters.
  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • LGC Standards. (2023, December 14). Safety data sheet.
  • FUJIFILM Wako Chemicals. (2025, August 6). SAFETY DATA SHEET.
  • Google Patents. (n.d.). CN102791677B - Preparation method of 4-aminomethylbenzoic acid.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - Ethyl 3-amino-4-(methylamino)benzoate.
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • A2B Chem. (n.d.). 10541-83-0 | MFCD00002535 | 4-(Methylamino)benzoic acid.
  • NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(Methylamino)benzoic Acid | 10541-83-0.

Sources

Application

N-alkylation reaction conditions for Methyl 4-(methylamino)benzoate hydrochloride

An Application Note and Detailed Protocol for the N-Alkylation of Methyl 4-(methylamino)benzoate hydrochloride Authored by a Senior Application Scientist This document provides a comprehensive guide to the N-alkylation o...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the N-Alkylation of Methyl 4-(methylamino)benzoate hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the N-alkylation of methyl 4-(methylamino)benzoate hydrochloride, a critical transformation in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials. We will delve into the underlying chemical principles, explore various reaction conditions, and provide detailed, field-tested protocols. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of N-Alkylated Aromatic Amines

N-alkylated aromatic amines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and dyes. The specific substitution on the nitrogen atom can profoundly influence the molecule's biological activity, pharmacokinetic properties, and target selectivity. Methyl 4-(methylamino)benzoate and its derivatives serve as key building blocks for local anesthetics, antiarrhythmic drugs, and other therapeutic agents. The ability to precisely control the N-alkylation of this substrate is, therefore, of paramount importance.

This application note will focus on the practical aspects of the N-alkylation of methyl 4-(methylamino)benzoate hydrochloride, addressing the challenges posed by the hydrochloride salt and providing robust protocols to achieve high yields and purity.

Core Principles: Understanding the N-Alkylation Reaction

The N-alkylation of an amine involves the formation of a new carbon-nitrogen bond. In the case of methyl 4-(methylamino)benzoate hydrochloride, the starting material is a salt, which presents a unique set of considerations.

The Role of the Hydrochloride Salt

The presence of the hydrochloride salt means the amine is protonated, rendering it non-nucleophilic. Therefore, the first and most critical step in any N-alkylation protocol is the in-situ or prior neutralization of the amine hydrochloride to liberate the free, nucleophilic secondary amine. This is typically achieved by the addition of a suitable base.

Key Reaction Parameters

The success of an N-alkylation reaction is governed by several key parameters:

  • Choice of Base: The base must be strong enough to deprotonate the amine hydrochloride but should not interfere with the alkylating agent or the ester functionality of the substrate. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃), or organic bases such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA).

  • Alkylating Agent: The nature of the alkylating agent (R-X) dictates the reaction mechanism and conditions. Primary alkyl halides are generally preferred as they are more susceptible to Sₙ2 reactions.

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and acetone are often employed.

  • Temperature: The reaction temperature influences the rate of reaction. While higher temperatures can accelerate the reaction, they can also lead to side reactions and decomposition.

  • Catalysts: In some cases, a catalyst such as sodium iodide (NaI) can be used to facilitate the reaction, particularly when using alkyl chlorides or bromides, through the Finkelstein reaction.

Experimental Protocols

Here, we provide detailed protocols for two common N-alkylation methods: direct alkylation with an alkyl halide and reductive amination.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the N-alkylation of methyl 4-(methylamino)benzoate hydrochloride with a generic primary alkyl bromide (R-Br).

Workflow for Direct N-Alkylation

cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Methyl 4-(methylamino)benzoate HCl D Combine and Stir A->D B Base (e.g., K₂CO₃) B->D C Solvent (e.g., DMF) C->D E Add Alkyl Halide (R-X) D->E Free Amine Formed F Heat to Reaction Temp. E->F G Monitor by TLC/LC-MS F->G H Quench Reaction G->H Reaction Complete I Aqueous Extraction H->I J Dry Organic Layer I->J K Purify by Column Chromatography J->K L L K->L Isolated Product

Caption: Workflow for the direct N-alkylation of methyl 4-(methylamino)benzoate hydrochloride.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Methyl 4-(methylamino)benzoate HCl201.651.01.0
Alkyl Bromide (R-Br)Varies1.11.1
Potassium Carbonate (K₂CO₃)138.212.52.5
Dimethylformamide (DMF)73.09--

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 4-(methylamino)benzoate hydrochloride (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.

  • Stirring and Neutralization: Stir the suspension at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.

  • Addition of Alkylating Agent: Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Rationale for Key Steps:

  • Excess Base: An excess of potassium carbonate is used to ensure complete deprotonation of the amine hydrochloride and to neutralize the hydrobromic acid (HBr) formed during the reaction.

  • Polar Aprotic Solvent: DMF is an excellent solvent for this reaction as it dissolves the reactants and facilitates the Sₙ2 reaction.

  • Heating: Heating is often necessary to drive the reaction to completion in a reasonable timeframe.

Protocol 2: Reductive Amination

Reductive amination is a two-step, one-pot procedure that involves the formation of an iminium ion intermediate followed by its reduction. This method is particularly useful for introducing branched alkyl groups.

Mechanism of Reductive Amination

A R¹R²NH₂⁺Cl⁻ (Amine HCl) C R¹R²NH (Free Amine) A->C - HCl B Base (e.g., Et₃N) B->C E [R¹R²N=CHR³]⁺ (Iminium Ion) C->E D R³CHO (Aldehyde) D->E + H₂O G R¹R²N-CH₂R³ (Alkylated Amine) E->G F Reducing Agent (e.g., NaBH(OAc)₃) F->G Reduction

Caption: Simplified mechanism of reductive amination starting from an amine hydrochloride.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Methyl 4-(methylamino)benzoate HCl201.651.01.0
Aldehyde or KetoneVaries1.21.2
Sodium Triacetoxyborohydride (STAB)211.941.51.5
Dichloroethane (DCE) or Acetic Acid---

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add methyl 4-(methylamino)benzoate hydrochloride (1.0 eq) and the aldehyde or ketone (1.2 eq).

  • Solvent Addition: Add dichloroethane (DCE) or a mixture of DCE and a small amount of acetic acid.

  • Stirring: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction is often exothermic.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the mixture with dichloromethane (DCM) (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Rationale for Key Steps:

  • STAB as Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the carbonyl group of the ester than other reducing agents like sodium borohydride.

  • Acidic Conditions: The presence of a small amount of acetic acid can catalyze the formation of the iminium ion.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Insufficient base, inactive alkylating agent, low temperatureIncrease the amount of base, check the purity of the alkylating agent, or increase the reaction temperature.
Formation of Byproducts Over-alkylation, side reactions with the esterUse a milder base, lower the reaction temperature, or consider a different alkylating agent.
Difficult Purification Similar polarity of starting material and productOptimize the mobile phase for column chromatography or consider derivatization to aid separation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents are often toxic and carcinogenic; handle them with extreme care.

  • Sodium triacetoxyborohydride reacts with water to release flammable hydrogen gas. Quench the reaction carefully.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The N-alkylation of methyl 4-(methylamino)benzoate hydrochloride is a versatile and essential transformation in organic synthesis. By carefully selecting the reaction conditions, including the base, solvent, and alkylating agent, high yields of the desired products can be achieved. The protocols provided in this application note offer robust starting points for researchers, and the principles discussed can be applied to a wide range of N-alkylation reactions.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

Method

Application Notes and Protocols for Methyl 4-(methylamino)benzoate Hydrochloride in Pharmaceutical Synthesis

Introduction: The Strategic Importance of a Versatile Intermediate Methyl 4-(methylamino)benzoate hydrochloride is a key building block in modern medicinal chemistry, valued for its bifunctional nature which incorporates...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Versatile Intermediate

Methyl 4-(methylamino)benzoate hydrochloride is a key building block in modern medicinal chemistry, valued for its bifunctional nature which incorporates a secondary amine and a methyl ester on a benzene scaffold. This arrangement provides two reactive sites for diverse chemical modifications, making it a strategic precursor in the synthesis of complex pharmaceutical agents. Its utility is particularly pronounced in the development of targeted therapies, where precise molecular architectures are paramount for interacting with biological targets. This guide provides an in-depth exploration of the chemical properties, key applications, and detailed experimental protocols for the effective use of Methyl 4-(methylamino)benzoate hydrochloride in a research and drug development setting.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is fundamental to the successful and safe application of any chemical intermediate.

Physicochemical Data
PropertyValueReference(s)
Chemical Name Methyl 4-(methylamino)benzoate hydrochloride
Synonyms Methyl p-(methylamino)benzoate hydrochloride
CAS Number 2172586-36-4[1]
Molecular Formula C₉H₁₂ClNO₂[1]
Molecular Weight 201.65 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Slightly soluble in water. Soluble in organic solvents like methanol and DMSO.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[1]
Safety and Handling

Methyl 4-(methylamino)benzoate hydrochloride is a hazardous substance and requires careful handling in a laboratory setting.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

  • Wash hands thoroughly after handling.

  • For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Key Applications in Pharmaceutical Synthesis

Methyl 4-(methylamino)benzoate serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its secondary amine provides a nucleophilic center for reactions such as acylation, alkylation, and sulfonylation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or be involved in other ester-based transformations.

Synthesis of Lactate Dehydrogenase (LDH) Inhibitors

Lactate dehydrogenase is a key enzyme in anaerobic glycolysis, and its inhibition is a promising strategy for cancer therapy. Methyl 4-(methylamino)benzoate is a precursor for the synthesis of sulfonamide-containing N-hydroxyindole-2-carboxylates, a class of compounds that have shown inhibitory activity against human lactate dehydrogenase-isoform 5 (LDH-5).

The synthetic strategy typically involves the sulfonylation of the methylamino group of Methyl 4-(methylamino)benzoate, followed by a series of transformations to construct the N-hydroxyindole-2-carboxylate scaffold. The sulfonamide moiety is a critical pharmacophore that interacts with the target enzyme.

Workflow for the Synthesis of a Sulfonamide Intermediate for LDH Inhibitors

G A Methyl 4-(methylamino)benzoate (Starting Material) B Sulfonylation (Reaction with a sulfonyl chloride) A->B Base (e.g., Pyridine) C Sulfonamide Intermediate (Key building block) B->C D Further Synthetic Steps (e.g., indole ring formation, ester hydrolysis, N-hydroxylation) C->D E Final LDH Inhibitor (N-hydroxyindole-2-carboxylate derivative) D->E

Caption: Synthetic workflow for an LDH inhibitor intermediate.

Bioconjugation: Hyaluronic Acid-Methotrexate Conjugates

Methyl 4-(methylamino)benzoate can also be utilized in the synthesis of drug-delivery systems. For example, it can be incorporated as a linker in the preparation of hyaluronic acid-methotrexate conjugates.[2][3][4][5] In this context, the methylamino group can be functionalized to attach to a targeting moiety like hyaluronic acid, while the benzoate portion can be modified to conjugate with a therapeutic agent like methotrexate. Such conjugates are designed for targeted drug delivery to specific tissues or cells, enhancing therapeutic efficacy while minimizing systemic toxicity.[2][3][4][5]

Conceptual Workflow for Bioconjugation

G A Methyl 4-(methylamino)benzoate (Linker Precursor) B Functionalization of Amine (e.g., with a reactive group for HA attachment) A->B C Functionalized Linker B->C D Ester Hydrolysis (to reveal carboxylic acid) C->D E Carboxylic Acid Linker D->E F Amide Coupling (with Methotrexate) E->F G Methotrexate-Linker Conjugate F->G H Conjugation to Hyaluronic Acid G->H I Final HA-MTX Conjugate H->I

Caption: Conceptual workflow for hyaluronic acid-methotrexate conjugate synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving Methyl 4-(methylamino)benzoate hydrochloride.

Protocol 1: Synthesis of a Sulfonamide Intermediate for LDH Inhibitors

This protocol describes a general procedure for the sulfonylation of Methyl 4-(methylamino)benzoate. The choice of sulfonyl chloride will determine the final product.

Reaction Scheme:

Methyl 4-(methylamino)benzoate + Ar-SO₂Cl → Methyl 4-(N-(arylsulfonyl)-N-methylamino)benzoate

Materials:

  • Methyl 4-(methylamino)benzoate hydrochloride

  • An appropriate arylsulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Preparation of the Free Amine: In a round-bottom flask, suspend Methyl 4-(methylamino)benzoate hydrochloride (1.0 eq) in dichloromethane. Add a saturated solution of sodium bicarbonate and stir until the solid dissolves and the aqueous layer is basic. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine, Methyl 4-(methylamino)benzoate.

  • Sulfonylation Reaction: Dissolve the obtained Methyl 4-(methylamino)benzoate (1.0 eq) in anhydrous dichloromethane in a clean, dry round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq) to the solution with stirring.

  • Add the arylsulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with dichloromethane.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired sulfonamide product.

Protocol 2: Hydrolysis of the Methyl Ester to the Carboxylic Acid

This protocol describes the hydrolysis of the methyl ester of a sulfonamide intermediate to the corresponding carboxylic acid, a common step in the synthesis of many active pharmaceutical ingredients.

Reaction Scheme:

Methyl 4-(N-(arylsulfonyl)-N-methylamino)benzoate → 4-(N-(arylsulfonyl)-N-methylamino)benzoic acid

Materials:

  • Methyl 4-(N-(arylsulfonyl)-N-methylamino)benzoate (from Protocol 1)

  • Methanol or Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: Dissolve the sulfonamide ester (1.0 eq) in a mixture of methanol or THF and water in a round-bottom flask.

  • Add the LiOH or NaOH solution (2-3 eq) to the reaction mixture.

  • Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the organic solvent (methanol or THF) under reduced pressure.

  • Dilute the remaining aqueous solution with deionized water.

  • Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Drying: Dry the product in a vacuum oven to obtain the desired carboxylic acid.

Conclusion

Methyl 4-(methylamino)benzoate hydrochloride is a valuable and versatile intermediate in pharmaceutical synthesis. Its dual reactivity allows for the construction of complex molecular architectures essential for the development of novel therapeutics, particularly in the fields of oncology and targeted drug delivery. The protocols and information presented in this guide are intended to provide a solid foundation for researchers to effectively and safely utilize this important building block in their drug discovery and development endeavors. As with any chemical synthesis, appropriate safety precautions and optimization of reaction conditions are crucial for achieving successful outcomes.

References

  • Synthesis of Methyl 4-(sulfamoylmethyl)benzoate: A Detailed Protocol. BenchChem. [URL: https://www.benchchem.
  • Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents (US20070149802A1). [URL: https://patents.google.
  • Shin, J. M., et al. (2014). A hyaluronic acid–methotrexate conjugate for targeted therapy of rheumatoid arthritis. Chemical Communications, 50(57), 7632-7635. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c4cc02624a]
  • Application Notes and Protocols: Methyl 4-(sulfamoylmethyl)benzoate. BenchChem. [URL: https://www.benchchem.
  • Shin, J. M., et al. (2014). A hyaluronic acid–methotrexate conjugate for targeted therapy of rheumatoid arthritis. Daegu Gyeongbuk Institute of Science and Technology (DGIST) Institutional Repository. [URL: https://dgist.pure.elsevier.
  • 2172586-36-4|Methyl 4-(methylamino)benzoate hydrochloride. BLD Pharm. [URL: https://www.bldpharm.com/products/2172586-36-4.html]
  • Lee, H., et al. (2010). Synthesis and optimization of hyaluronic acid-methotrexate conjugates to maximize benefit in the treatment of osteoarthritis. Bioorganic & Medicinal Chemistry, 18(3), 1062-1075. [URL: https://pubmed.ncbi.nlm.nih.gov/20042365/]
  • Hyaluronic acid-methotrexate conjugate for targeted therapy of rheumatoid arthritis. The Royal Society of Chemistry. [URL: https://www.rsc.

Sources

Application

Scalable synthesis of Methyl 4-(methylamino)benzoate hydrochloride from 4-aminobenzoic acid

Application Note: Scalable Synthesis of Methyl 4-(methylamino)benzoate Hydrochloride from 4-Aminobenzoic Acid Executive Summary The synthesis of methyl 4-(methylamino)benzoate hydrochloride from 4-aminobenzoic acid (PABA...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Methyl 4-(methylamino)benzoate Hydrochloride from 4-Aminobenzoic Acid

Executive Summary

The synthesis of methyl 4-(methylamino)benzoate hydrochloride from 4-aminobenzoic acid (PABA) represents a critical workflow for generating high-purity building blocks used in the development of local anesthetics, photoprotectants, and targeted therapeutics. This application note details a highly selective, three-step synthetic protocol. By leveraging a self-validating mechanistic approach, this guide eliminates the common pitfall of over-alkylation, ensuring high-fidelity mono-N-methylation and optimal salt formation for extended shelf-life.

Strategic Workflow & Mechanistic Rationale

Workflow A 4-Aminobenzoic Acid (PABA) B Methyl 4-aminobenzoate A->B MeOH, H2SO4 Reflux C Methyl 4-(methylamino)benzoate (Free Base) B->C 1. (CH2O)n, NaOMe 2. NaBH4 D Methyl 4-(methylamino)benzoate Hydrochloride C->D HCl (g) or iPrOH/HCl 0 °C

Figure 1. Three-step synthetic workflow from 4-aminobenzoic acid to the target hydrochloride salt.

Fischer Esterification

The first step utilizes a classic Fischer esterification to convert PABA into methyl 4-aminobenzoate[1]. Because the reaction is an equilibrium process, methanol is used in large excess as both the solvent and the reactant, while concentrated sulfuric acid acts as a dehydrating catalyst. During the workup, the highly acidic mixture must be neutralized to freebase the aniline. Sodium bicarbonate ( NaHCO3​ ) is specifically chosen for this step; its pKa is sufficient to deprotonate the anilinium sulfate salt without being strong enough to hydrolyze the newly formed methyl ester[2].

Selective Mono-N-Methylation

Direct alkylation of primary anilines with methyl iodide or dimethyl sulfate typically yields a statistical mixture of mono- and di-alkylated products due to the increased nucleophilicity of the secondary amine intermediate[3]. To circumvent this, we utilize a highly specific reductive amination protocol pioneered by Barluenga et al.[4]. The primary amine is reacted with paraformaldehyde and sodium methoxide to form a stable methoxymethylamine (hemiaminal ether) intermediate. This intermediate is incapable of condensing with a second equivalent of formaldehyde, effectively halting the reaction at the mono-substitution stage. Subsequent in situ reduction with sodium borohydride ( NaBH4​ ) yields exclusively the mono-N-methylated aniline[5].

Mechanism ArNH2 Ar-NH2 (Primary Amine) Imine [Ar-N=CH2] (Imine Intermediate) ArNH2->Imine (CH2O)n -H2O Hemiaminal Ar-NH-CH2OMe (Hemiaminal Ether) Imine->Hemiaminal NaOMe MeOH Product Ar-NH-CH3 (Secondary Amine) Hemiaminal->Product NaBH4 Reduction

Figure 2. Mechanism of selective mono-N-methylation via a stable hemiaminal ether intermediate.

Hydrochloride Salt Formation

The free base of methyl 4-(methylamino)benzoate is prone to atmospheric oxidation and exhibits poor aqueous solubility. Converting the free base to its hydrochloride salt locks the secondary amine in a protonated state, drastically enhancing its oxidative stability and shelf-life. Utilizing anhydrous HCl in isopropanol ensures that no water is introduced, preventing ester hydrolysis while allowing the salt to precipitate cleanly from the organic matrix.

Experimental Protocols

Step 1: Synthesis of Methyl 4-aminobenzoate
  • Reaction Setup: Suspend 4-aminobenzoic acid (100 mmol, 13.7 g) in anhydrous methanol (150 mL) within a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Catalysis: Slowly add concentrated H2​SO4​ (15 mL) dropwise. Caution: Highly exothermic. The suspension will clarify into a homogenous solution as the sulfate salt forms.

  • Reflux: Heat the mixture to reflux (65 °C) for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Silica, Hexanes:EtOAc 7:3). The starting material (baseline) should be completely consumed, replaced by a single spot at Rf ~0.6[2].

  • Workup: Concentrate the mixture under reduced pressure to remove ~70% of the methanol. Pour the residue into 300 mL of crushed ice-water.

  • Neutralization: Carefully add solid NaHCO3​ in small portions until gas evolution ceases and the pH stabilizes at ~8[2]. A voluminous white precipitate will form.

  • Isolation: Filter the precipitate via vacuum filtration, wash thoroughly with cold distilled water, and dry under a vacuum to yield methyl 4-aminobenzoate as a white crystalline solid.

Step 2: Selective Mono-N-Methylation
  • Hemiaminal Formation: In a dry 250 mL flask under nitrogen, dissolve methyl 4-aminobenzoate (50 mmol, 7.56 g) in anhydrous methanol (100 mL). Add paraformaldehyde (250 mmol, 7.5 g) and sodium methoxide (250 mmol, 13.5 g)[4].

  • Reflux: Heat the mixture to reflux for 2 hours to ensure complete conversion to the methoxymethylamine intermediate.

  • Reduction: Cool the reaction flask to 0 °C using an ice bath. Slowly add sodium borohydride ( NaBH4​ , 50 mmol, 1.89 g) in small portions. Visual Cue: Vigorous effervescence ( H2​ gas) will occur.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 1 hour[5].

  • Workup: Quench the reaction by adding 1M NaOH (50 mL). Extract the aqueous layer with ethyl acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude methyl 4-(methylamino)benzoate free base.

Step 3: Hydrochloride Salt Precipitation
  • Dissolution: Dissolve the crude methyl 4-(methylamino)benzoate free base in a minimal amount of dry isopropanol (approx. 40 mL) and cool to 0 °C.

  • Salt Formation: Dropwise, add a stoichiometric excess of anhydrous HCl (2M solution in isopropanol) while stirring vigorously.

  • IPC: Test the supernatant with pH paper to ensure it is strongly acidic (pH < 2). A dense, white crystalline solid will immediately precipitate.

  • Isolation: Stir for 30 minutes at 0 °C to maximize crystallization. Filter the solid, wash with cold diethyl ether (2 × 20 mL) to remove any unreacted free base or organic impurities, and dry under high vacuum.

Quantitative Data & Quality Control

To ensure reproducibility and self-validation across the synthetic campaign, compare your empirical results against the standardized parameters in Table 1.

Table 1. Quality Control and Reaction Parameters

ParameterStep 1: EsterificationStep 2: Mono-N-MethylationStep 3: HCl Salt Formation
Starting Material 4-Aminobenzoic acid (PABA)Methyl 4-aminobenzoateMethyl 4-(methylamino)benzoate
Reagents MeOH, conc. H2​SO4​ (CH2​O)n​ , NaOMe, NaBH4​ Anhydrous HCl in Isopropanol
Temperature 65 °C (Reflux)Reflux (Step A), 0 °C to RT (Step B)0 °C to 5 °C
Reaction Time 12 hours2 hours (reflux) + 1 hour (reduction)30 minutes
TLC System (Silica) Hexanes:EtOAc (7:3)Hexanes:EtOAc (8:2)N/A (Salt precipitates)
Expected Yield 85 - 90%75 - 82%> 95%
Visual Endpoint White precipitate on quenchClear solution post-effervescenceDense white crystalline solid

References

  • Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from[Link]

  • ACS Omega. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. Retrieved from [Link]

  • ResearchGate. (1984). A specific and highly efficient method for the mono-N-methylation of primary amines (Barluenga et al.). Retrieved from[Link]

  • ResearchGate. (2025). Microwave Irradiation Reactions: Synthesis of Analgesic Drugs. Retrieved from[Link]

Sources

Method

Application Note: Optimized Protocol for the Freebase Conversion of Methyl 4-(methylamino)benzoate Hydrochloride

Executive Summary Methyl 4-(methylamino)benzoate is a critical secondary amine intermediate frequently utilized in the synthesis of pharmaceuticals, photoprotectants, and local anesthetics. It is typically stored and sup...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(methylamino)benzoate is a critical secondary amine intermediate frequently utilized in the synthesis of pharmaceuticals, photoprotectants, and local anesthetics. It is typically stored and supplied as a stable hydrochloride salt (MW: 201.65 g/mol ) to prevent oxidation and degradation. However, downstream synthetic steps—such as N-alkylation or amide coupling—often require the compound in its nucleophilic, free base form (MW: 165.19 g/mol ).

The primary synthetic challenge during this conversion is selectively deprotonating the secondary amine without triggering the saponification (hydrolysis) of the labile para-methyl ester. This application note details field-proven, self-validating methodologies to achieve quantitative freebase conversion while preserving ester integrity.

Mechanistic Rationale & Causality

Converting an amino acid ester hydrochloride to its free base requires a delicate balance of pH and phase kinetics. The protonated amine in methyl 4-(methylamino)benzoate hydrochloride is a weak acid. When exposed to a strong aqueous base (e.g., NaOH), the amine is rapidly deprotonated, but the hydroxide ions concurrently attack the electrophilic carbonyl carbon of the ester, leading to irreversible degradation into 4-(methylamino)benzoic acid.

To prevent this, the [1]. Furthermore, employing a biphasic system (e.g., Ethyl Acetate / Water) ensures that the uncharged, lipophilic free base immediately partitions into the organic layer upon formation. The relies on this rapid phase transfer to minimize the compound's residence time in the hydrolytic aqueous environment[2].

Mechanism Salt Methyl 4-(methylamino)benzoate HCl (Water-Soluble Salt) Base Mild Base Addition (Sat. NaHCO3) Salt->Base Aqueous Suspension FreeBase Free Secondary Amine (Lipophilic Target) Base->FreeBase pH 7.0 - 8.0 Rapid Partitioning Hydrolysis Saponification (Degradation Product) Base->Hydrolysis pH > 10.0 Aqueous Exposure

Mechanistic pathway highlighting the critical pH threshold to prevent ester hydrolysis.

Base Selection Matrix

Selecting the appropriate base is the most critical variable in this workflow. The table below summarizes the quantitative and qualitative impact of various bases on the ester's stability.

Base ReagentSolvent SystemTarget pHEster Hydrolysis RiskSuitability Assessment
NaOH (1M) Aqueous / Biphasic> 12.0Critical Not Recommended. Rapid saponification of the methyl ester.
Na₂CO₃ (Sat.) Aqueous / Biphasic10.0 - 11.0Moderate Acceptable, but requires immediate organic extraction to prevent degradation.
NaHCO₃ (Sat.) Aqueous / Biphasic7.5 - 8.5Minimal Optimal (Gold Standard). Safely deprotonates the amine while preserving the ester.
Triethylamine Anhydrous (DCM)N/A (Organic)None Optimal. Ideal for moisture-sensitive downstream applications.

Experimental Protocols

Protocol A: Biphasic Neutralization (The Gold Standard)

This protocol utilizes a mild inorganic base and a biphasic system to drive the reaction forward while protecting the ester.

Materials Required:

  • Methyl 4-(methylamino)benzoate hydrochloride (1.0 eq)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Sat. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 g of the hydrochloride salt in 15 mL of EtOAc within a separatory funnel.

    • Causality: Suspending the salt directly in the organic extraction solvent ensures that the moment the free base is liberated, it is immediately solvated by the lipophilic phase, effectively halting any hydrolytic side reactions in the aqueous phase.

  • Cooling: Chill the mixture to 0–5 °C using an ice bath.

    • Causality: Saponification is a temperature-dependent kinetic process. Lowering the temperature suppresses the activation energy required for nucleophilic attack on the ester carbonyl.

  • Neutralization: Slowly add 10 mL of cold, saturated aqueous NaHCO₃ dropwise while swirling vigorously.

    • Causality: The reaction generates CO₂ gas. Dropwise addition controls effervescence and prevents emulsion formation.

  • Phase Separation: Allow the layers to separate. Drain the aqueous layer into an Erlenmeyer flask and retain the organic layer.

  • Re-extraction: Extract the aqueous layer with an additional 10 mL of EtOAc to ensure complete recovery of the free base.

  • Washing: Combine the organic layers and wash with 10 mL of brine.

    • Causality: Brine alters the osmotic pressure, pulling residual water and water-soluble impurities out of the organic layer, effectively pre-drying the solution.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation) at < 40 °C.

    • Causality: Gentle evaporation prevents thermal oxidation of the newly liberated secondary amine.

Workflow Step1 1. Suspension Suspend HCl salt in EtOAc Step2 2. Neutralization Add Sat. NaHCO3 dropwise at 0-5°C Step1->Step2 Step3 3. Phase Separation Separate Aqueous and Organic layers Step2->Step3 CO2 evolution ceases Step4 4. Aqueous Layer Verify pH 7.5-8.0, Re-extract Step3->Step4 Bottom Phase Step5 5. Organic Layer Wash with Brine, Dry (Na2SO4) Step3->Step5 Top Phase Step4->Step5 EtOAc Re-extraction Step6 6. Concentration Evaporate in vacuo (<40°C) Step5->Step6 Step7 7. Pure Free Base Methyl 4-(methylamino)benzoate Step6->Step7

Biphasic neutralization and extraction workflow for free base isolation.

Protocol B: Anhydrous Neutralization

For workflows where the introduction of water is strictly prohibited, an anhydrous approach can be utilized where the in an organic solvent[3].

Step-by-Step Methodology:

  • Suspend 1.0 g of the HCl salt in 15 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 1.1 equivalents of Triethylamine (TEA) dropwise at room temperature.

  • Stir the mixture for 30 minutes. The solution will clarify as the free base dissolves, while the byproduct (TEA·HCl) may precipitate.

  • Filter the suspension to remove the bulk of the TEA·HCl salt.

  • Concentrate the filtrate. To precipitate any remaining TEA·HCl, resuspend the crude residue in cold diethyl ether, filter again, and evaporate to yield the pure free base.

In-Process Validation (Self-Validating System)

Trustworthiness in chemical synthesis requires protocols that validate themselves in real-time. To ensure the freebasing is complete and the ester remains intact, integrate the following checkpoints:

  • Checkpoint 1: Effervescence Monitoring. The cessation of CO₂ gas evolution during NaHCO₃ addition acts as a visual indicator that the bulk of the acid neutralization is complete.

  • Checkpoint 2: Aqueous pH Verification. Testing the aqueous layer post-extraction must yield a pH of 7.5–8.0. A lower pH indicates incomplete neutralization (resulting in yield loss); a higher pH indicates a severe risk of ester hydrolysis.

  • Checkpoint 3: TLC Partitioning Check. Spot both the organic and aqueous layers on a silica TLC plate (Eluent: Hexane/EtOAc 3:1, UV visualization at 254 nm). The organic layer should show a distinct high-Rf spot (free base), while the aqueous layer should show no UV-active spots, confirming complete extraction.

  • Checkpoint 4: Mass Balance Validation. The theoretical mass conversion factor from the HCl salt to the free base is 81.9%. A 1.00 g input of salt should yield approximately 0.82 g of free base. Yields significantly lower suggest incomplete extraction; yields significantly higher suggest residual solvent or salt contamination.

References

  • Google Patents. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof (US Patent No. 5,374,765A).
  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from[Link]

  • SciELO. (2008). Synthesis of amino acid ester derivatives. Journal of the Brazilian Chemical Society. Retrieved from[Link]

Sources

Application

Microwave-assisted synthesis using Methyl 4-(methylamino)benzoate hydrochloride

Application Note: Microwave-Assisted Synthesis Using Methyl 4-(methylamino)benzoate Hydrochloride Executive Summary Methyl 4-(methylamino)benzoate hydrochloride (CAS 2172586-36-4) is a highly versatile, bifunctional buil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis Using Methyl 4-(methylamino)benzoate Hydrochloride

Executive Summary

Methyl 4-(methylamino)benzoate hydrochloride (CAS 2172586-36-4) is a highly versatile, bifunctional building block utilized in the synthesis of complex pharmaceutical agents, heterocycles, and advanced materials. However, its structural architecture presents a significant synthetic challenge: the secondary amine is severely deactivated. This application note details the mechanistic rationale and provides a self-validating protocol for the microwave-assisted organic synthesis (MAOS) of N-acyl and N-alkyl derivatives from this sterically hindered scaffold.

Mechanistic Insights: The Causality of Deactivation and Microwave Efficacy

To successfully functionalize this molecule, one must first understand why conventional thermal heating is often insufficient. The free base of this compound,, features an aniline-type nitrogen whose nucleophilicity is suppressed by two compounding factors:

  • Electronic Deactivation : The para-substituted methyl ester acts as a strong electron-withdrawing group (EWG). Through resonance, it pulls electron density away from the aromatic ring and the nitrogen lone pair, drastically reducing its ability to attack electrophiles.

  • Steric Hindrance : The N-methyl group introduces localized steric bulk, restricting the trajectory of incoming electrophiles compared to a primary amine analog[1].

Attempting N-acylation or N-alkylation via conventional thermal heating often results in prolonged reaction times, incomplete conversion, and the formation of degradation byproducts. Microwave-assisted synthesis circumvents these limitations[2]. By utilizing dielectric heating, microwave energy directly couples with polar molecules (the solvent and the in situ generated free base), causing rapid molecular friction and localized superheating. This efficiently overcomes the high activation energy barrier of the deactivated secondary amine, driving difficult reactions to completion in minutes rather than days[1].

Reactivity R1 Electron-Withdrawing para-Ester R3 Decreased Nucleophilicity of Secondary Amine R1->R3 R2 Steric Hindrance from N-Methyl R2->R3 R4 High Activation Energy Barrier R3->R4 R5 Microwave Dielectric Heating R4->R5 Overcome by R6 Successful N-Acylation R5->R6

Caption: Logical causality of amine deactivation and microwave-assisted resolution.

Experimental Workflow and Self-Validating Protocol

Because the starting material is a hydrochloride salt, it must be neutralized in situ to liberate the reactive free amine and carboxylate for coupling[1]. The following protocol describes the N-acylation of Methyl 4-(methylamino)benzoate hydrochloride using a standard acyl chloride under microwave irradiation.

Workflow N1 Methyl 4-(methylamino)benzoate HCl (Stable Salt) N2 In Situ Neutralization (Base: DIPEA) N1->N2 N3 Free Base Intermediate (Deactivated Amine) N2->N3 N4 Electrophile Addition (Acyl Chloride) N3->N4 N5 Microwave Irradiation (130°C, 15 min) N4->N5 N6 Target Scaffold (Tertiary Amide) N5->N6

Caption: Step-by-step experimental workflow for microwave-assisted N-acylation.

Step-by-Step Methodology:

  • Step 1: Reagent Preparation & Neutralization

    • To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add (1.0 mmol, 201.65 g/mol ).

    • Suspend the salt in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is selected for its high microwave absorptivity (loss tangent) and its ability to dissolve the polar salt intermediate.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol). Causality: DIPEA is a sterically hindered, non-nucleophilic base. The excess (2.5 eq) ensures complete neutralization of the HCl salt (1.0 eq) and acts as an acid scavenger for the HCl generated during the subsequent acylation step[1]. Stir at room temperature for 5 minutes.

  • Step 2: Electrophile Addition

    • Slowly add the desired acyl chloride (1.2 mmol) dropwise to the vial. Seal the vial with a Teflon-lined crimp cap[3].

  • Step 3: Microwave Irradiation

    • Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator).

    • Set parameters: Temperature = 130 °C; Time = 15 minutes; Power = Dynamic (max 150 W); Cooling = On (compressed air cooling post-reaction).

    • Self-Validation Checkpoint 1: The dynamic power modulation ensures the temperature is strictly maintained at 130 °C without thermal overshoot, preserving the integrity of the methyl ester group.

  • Step 4: Workup and Isolation

    • Upon completion and cooling to <40 °C, dilute the reaction mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

    • Wash sequentially with saturated aqueous NaHCO3 (2 x 10 mL), 1M HCl (10 mL) to remove unreacted base, and brine (10 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Self-Validation Checkpoint 2: Analyze the crude product via LC-MS and TLC (Hexane:EtOAc 7:3). The disappearance of the starting material mass (m/z 166 for the free base) and the appearance of the target mass confirm successful conversion.

Quantitative Data Presentation

The table below summarizes the kinetic and yield advantages of utilizing MAOS over conventional thermal heating for the N-acylation of Methyl 4-(methylamino)benzoate, based on established benchmarks for deactivated anilines.

Reaction ParameterConventional Heating (Oil Bath)Microwave-Assisted SynthesisImprovement Factor
Temperature 80 °C (Reflux in DCE)130 °C (Sealed Vial in DMF)+50 °C (Pressurized)
Reaction Time 24 Hours15 Minutes96x Faster
Conversion Rate 45% (Incomplete)>98% (Complete)>2x Increase
Isolated Yield 38%92%+54% Absolute Yield
Purity (LC-MS) 85% (Byproduct formation)>95% (Clean profile)Significant reduction in degradation

Conclusion

The integration of microwave-assisted synthesis with sterically hindered, electronically deactivated building blocks like Methyl 4-(methylamino)benzoate hydrochloride represents a critical workflow optimization in medicinal chemistry. By understanding the causality of the molecule's low nucleophilicity, researchers can rationally design protocols—incorporating in situ neutralization and dielectric heating—to achieve near-quantitative yields in a fraction of the time required by classical methods.

References

  • ACS Publications . Hafnium-Catalyzed Direct Amide Formation at Room Temperature. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Removal of Unreacted Methyl 4-(methylamino)benzoate Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are experiencing challenges removing excess Methyl 4-(methylamino)benzoate hydrochloride fro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are experiencing challenges removing excess Methyl 4-(methylamino)benzoate hydrochloride from reaction mixtures. Because this reagent possesses unique physicochemical properties—specifically a highly deactivated secondary amine—standard purification protocols often fail.

This document provides a causality-driven troubleshooting framework, decision matrices, and self-validating experimental protocols to ensure the high-purity isolation of your target compounds.

Executive Summary: Chemical Profiling & Causality

To effectively remove a reagent, you must first understand its electronic and physical state within your specific reaction environment.

Methyl 4-(methylamino)benzoate hydrochloride is supplied as a water-soluble salt[1]. However, most coupling, alkylation, or acylation reactions utilize a mild to strong organic base (e.g., DIPEA, TEA, or K₂CO₃). The addition of base neutralizes the hydrochloride salt, generating the free base (Methyl 4-(methylamino)benzoate) in situ.

The Core Challenge: The free base is highly lipophilic and readily partitions into organic solvents (DCM, EtOAc). Furthermore, the strongly electron-withdrawing para-methyl ester group severely depletes the electron density of the secondary amine. As a result, the conjugate acid has an exceptionally low predicted pKa (~2.5–3.0)[1]. This weak basicity is the primary reason why standard mild aqueous workups fail to extract the unreacted reagent.

Decision Matrix: Workflow for Reagent Removal

Selecting the correct removal strategy depends entirely on the chemical stability and functional group profile of your target product. Use the workflow below to determine the optimal purification path.

G Start Reaction Mixture (Product + Unreacted Amine) Q1 Is the target product basic (pKa > 4)? Start->Q1 Ext Aqueous Extraction (Wash with 1M-2M HCl) Q1->Ext No Q2 Does the product contain nucleophilic amines (1°/2°)? Q1->Q2 Yes Scav Scavenger Resin (PS-Isocyanate) Q2->Scav No (Tertiary/None) Chro Silica Gel Chromatography Q2->Chro Yes (1°/2° amine)

Decision matrix for removing unreacted methyl 4-(methylamino)benzoate from reaction mixtures.

Troubleshooting Guides & FAQs

Q1: Why does a standard 10% citric acid or saturated NH₄Cl wash fail to remove the unreacted reagent? A1: Causality: Mild acidic washes typically have a pH between 3.5 and 5.0. Because the pKa of the protonated methyl 4-(methylamino)benzoate is ~2.5–3.0, a pH of 4.0 is not acidic enough to drive the equilibrium toward the protonated state[1]. The reagent remains predominantly as a neutral free base and stays in your organic layer. To force protonation and partition the amine into the aqueous layer, you must use a strong acid (1.0 M to 2.0 M HCl) to drop the aqueous pH below 1.0.

Q2: My target product is acid-sensitive and degrades in 1M HCl. How can I remove the unreacted reagent without an aqueous acidic workup? A2: Causality: You can exploit the nucleophilicity of the secondary amine rather than its basicity. By introducing a polymer-supported electrophile, such as Polystyrene-bound Isocyanate (PS-NCO) resin, the unreacted methyl 4-(methylamino)benzoate will attack the isocyanate to form a stable, covalently bound urea linkage[2]. Because the isocyanate is anchored to an insoluble macroscopic resin bead, the trapped impurity is simply filtered away, leaving your acid-sensitive product untouched in the filtrate[3].

Q3: I added PS-Isocyanate resin to my reaction mixture, but the unreacted amine was not removed. What went wrong? A3: Causality: Scavenger resins are highly sensitive to solvent environments. If your reaction or workup solvent contained alcohols (e.g., methanol, ethanol) or excess water, these nucleophilic solvents will rapidly quench the electrophilic isocyanate groups on the resin, rendering it inert[2]. Covalent scavenging must strictly be performed in non-nucleophilic, aprotic solvents (e.g., DCM, THF, or DMF).

Quantitative Data: Method Comparison

Removal StrategyMechanism of ActionOptimal Use CaseLimitationsEstimated Time
Aqueous HCl Wash (1M–2M) Protonation of the weakly basic amine to form a water-soluble anilinium salt.Target product is neutral or highly lipophilic, and completely acid-stable.Fails if the target product is basic (will co-extract) or acid-sensitive.~30 minutes
PS-Isocyanate Resin Covalent capture of the nucleophilic secondary amine to form a resin-bound urea.Target product is basic, acid-sensitive, or lacks competing 1°/2° amines.Requires strictly non-nucleophilic solvents; resin can be costly for large scales.2–4 hours
Silica Gel Chromatography Differential adsorption based on polarity and hydrogen-bonding capacity.Target product is a 1°/2° amine that would also react with scavenger resins.Solvent and time-intensive; requires prior TLC/HPLC method development.2–6 hours

Step-by-Step Experimental Protocols

Protocol A: pH-Driven Aqueous Extraction

Use this protocol if your target product is non-basic and stable to strong acids.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or DCM) to achieve a concentration of ~10 mg/mL.

  • Acidic Partitioning: Transfer the organic solution to a separatory funnel. Add 1.0 M aqueous HCl (use 3 × 20 mL per 100 mg of crude material).

    • Causality: The high hydronium ion concentration (pH < 1) forces the equilibrium toward the protonated, water-soluble salt, overcoming the electron-withdrawing effect of the para-ester.

  • Phase Separation: Vigorously shake the funnel, vent, and allow the layers to separate. Drain the aqueous layer (which now contains the unreacted reagent).

  • Neutralization & Drying: Wash the retained organic layer once with saturated aqueous NaHCO₃ to neutralize residual acid, followed by one wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation System: Spot the concentrated organic phase on a TLC plate alongside a standard of Methyl 4-(methylamino)benzoate. Elute with an appropriate solvent system (e.g., 3:1 Hexanes:EtOAc). The secondary amine spot (UV active, stains brown/yellow with Ninhydrin) must be completely absent from the product lane.

Protocol B: Polymer-Supported Covalent Scavenging

Use this protocol if your target product is acid-sensitive or contains basic tertiary amines.

  • Solvent Exchange: Ensure the crude mixture is dissolved in a compatible, strictly non-nucleophilic solvent (e.g., DCM, THF, or DMF). If the reaction was run in an alcohol, concentrate the mixture completely and redissolve in DCM.

  • Resin Addition: Add 3.0 to 5.0 equivalents of Polystyrene-bound Isocyanate (PS-NCO) resin relative to the estimated molar amount of unreacted amine.

    • Causality: The excess equivalents ensure rapid reaction kinetics, driving the covalent trapping of the sterically hindered secondary amine to completion[2].

  • Agitation: Agitate the suspension gently on an orbital shaker for 2–4 hours at room temperature.

    • Critical Note: Do not use magnetic stirring, as the stir bar will mechanically grind and pulverize the polymer beads, clogging filters later.

  • Filtration: Filter the mixture through a fritted glass funnel or a plug of Celite. Wash the resin cake thoroughly with DCM (3 × 10 mL) to ensure complete recovery of your target product.

  • Self-Validation System: Analyze the filtrate via LC-MS. Extract the ion chromatogram for m/z 166.1 ([M+H]⁺ of the free base). The mass corresponding to the unreacted reagent must be undetectable, confirming successful scavenging.

References

  • Source: amerigoscientific.
  • Source: researchgate.
  • Source: nih.

Sources

Optimization

Technical Support Center: Optimizing Temperature for the Esterification of 4-(Methylamino)benzoic Acid Hydrochloride

Welcome to the technical support guide for the synthesis of Methyl 4-(methylamino)benzoate via Fischer esterification. This document provides researchers, chemists, and drug development professionals with in-depth, field...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(methylamino)benzoate via Fischer esterification. This document provides researchers, chemists, and drug development professionals with in-depth, field-proven insights into optimizing reaction temperature and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the causality behind each step, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and issues encountered during the esterification of 4-(methylamino)benzoic acid hydrochloride.

Q1: What is the optimal reaction temperature for the Fischer esterification of 4-(methylamino)benzoic acid hydrochloride with methanol?

A: The most effective and commonly employed temperature is the reflux temperature of the alcohol used as the reagent and solvent.[1][2] For methanol, this is approximately 65°C. Heating the reaction to a gentle reflux provides the necessary activation energy to drive the reaction forward at a practical rate.[3] While higher temperatures can increase reaction kinetics, they also elevate the risk of side reactions and decomposition, particularly in the presence of a strong acid catalyst.[1][4] Conversely, running the reaction at significantly lower temperatures, such as room temperature, results in an impractically slow conversion rate.[5]

Q2: My 4-(methylamino)benzoic acid starting material is not dissolving in methanol. What is the issue?

A: This is a common solubility issue. 4-(methylamino)benzoic acid can exist in a zwitterionic state (with a protonated amine, NH₂⁺, and a deprotonated carboxylate, COO⁻), which renders it poorly soluble in many organic solvents, including methanol.[6] The addition of a strong acid catalyst (e.g., concentrated H₂SO₄ or anhydrous HCl) is crucial not only for catalysis but also to fully protonate the molecule.[6] This converts the carboxylate to a carboxylic acid (COOH) and ensures the amine remains a hydrochloride salt (NH₂⁺Cl⁻), significantly improving its solubility in the polar methanol solvent and allowing the reaction to proceed.

Q3: My reaction yield is consistently low. What factors can I adjust to improve it?

A: Low yield in a Fischer esterification is typically due to its reversible nature.[1][7] The reaction between the carboxylic acid and alcohol exists in an equilibrium with the ester and water.[7] To maximize product formation, you must shift the equilibrium to the right, in accordance with Le Châtelier's Principle.[2] There are two primary strategies:

  • Use a Large Excess of Alcohol: Employing methanol as the solvent ensures it is present in a large molar excess (often 10-fold or greater). This mass action effect drives the equilibrium toward the formation of the methyl ester.[1][2][7]

  • Ensure Sufficient Catalyst: The basic methylamino group on the starting material will neutralize a portion of the acid catalyst.[1][2] You must add enough acid to account for both this neutralization and the amount required for catalysis. A stoichiometric amount of acid relative to the substrate is often necessary.[2]

Q4: The reaction mixture has turned dark brown or black. What caused this and is the experiment salvageable?

A: A significant darkening of the reaction mixture is a strong indicator of decomposition or polymerization.[1] This is typically caused by excessive heating (i.e., a hot plate set too high, leading to a temperature far above methanol's boiling point) or prolonged reaction times in the presence of a strong, dehydrating acid like concentrated sulfuric acid.[1]

To avoid this, use a heating mantle with a controller or a sand/oil bath to maintain a gentle, controlled reflux. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) and stop the reaction once the starting material has been consumed to prevent over-heating.[1] If the mixture has darkened significantly, the desired product yield will likely be low, and purification will be more challenging due to the presence of polymeric byproducts.

Q5: How can I effectively monitor the progress of the esterification?

A: Thin-Layer Chromatography (TLC) is the most straightforward and cost-effective method for monitoring the reaction. Spot three lanes on a silica TLC plate: your starting material (4-(methylamino)benzoic acid HCl), the reaction mixture, and a "co-spot" containing both. As the reaction proceeds, you will observe the starting material spot diminish in intensity while a new, typically less polar spot corresponding to the ester product appears.[8] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[6]

Q6: What is the correct work-up and isolation procedure for this reaction?

A: The work-up is designed to separate the ester from the excess methanol, acid catalyst, and any unreacted starting material.

  • Cooling: After the reaction is complete, allow the flask to cool to room temperature.[2]

  • Quenching: Slowly pour the reaction mixture into a beaker containing ice water.[2]

  • Neutralization: Carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), in portions until the solution is neutral or slightly basic (pH ~8).[2][9] This step is critical: it neutralizes the acid catalyst and deprotonates the methyl ester's ammonium salt. The resulting free-base form of the ester is significantly less soluble in water and will precipitate as a solid.[1][2]

  • Isolation: Collect the solid precipitate by vacuum filtration.[2]

  • Washing: Wash the collected solid with several portions of cold deionized water to remove any remaining salts.[1]

  • Drying: Allow the product to air-dry or place it in a desiccator to obtain the final, crude Methyl 4-(methylamino)benzoate.[1]

Optimized Experimental Protocol

This protocol provides a reliable, step-by-step methodology for the synthesis of Methyl 4-(methylamino)benzoate.

Materials and Reagents:

  • 4-(Methylamino)benzoic acid hydrochloride

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-(methylamino)benzoic acid hydrochloride. Add a 10-fold molar excess of anhydrous methanol. Stir the mixture to form a suspension.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approximately 1.0-1.2 equivalents) to the stirring suspension. The solid should dissolve as the reaction mixture is acidified.[2][6]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65°C) using a heating mantle or oil bath.[2] Maintain this temperature for 1-3 hours.

  • Monitoring: Periodically check the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Once complete, cool the flask to room temperature. Pour the reaction mixture into a beaker of ice water. While stirring, slowly add saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~8. A precipitate should form.[2][9]

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation.[1] Collect the solid product via vacuum filtration, washing the filter cake with cold deionized water. Allow the product to air dry. Further purification can be achieved by recrystallization if necessary.

Troubleshooting Guide

This table summarizes key quantitative parameters and provides quick solutions to common problems.

Parameter Recommended Value Rationale
Temperature Reflux (~65°C for Methanol)Balances reaction rate and minimizes thermal decomposition.[3][5]
Methanol 10-fold molar excess (or as solvent)Shifts equilibrium towards product formation (Le Châtelier's Principle).[1][7]
Acid Catalyst (H₂SO₄) 1.0 - 1.2 molar equivalentsNeutralizes the basic amine group and provides catalytic activity.[2]
Reaction Time 1 - 3 hours (TLC monitored)Reaction should be stopped upon consumption of starting material to prevent side reactions.[1]
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Reversible reaction equilibrium. 2. Insufficient acid catalyst. 3. Reaction temperature too low.1. Use a large excess of methanol.[1][2][7] 2. Ensure at least one full equivalent of strong acid is used.[2] 3. Heat the reaction to a gentle reflux (~65°C).[10]
Product Fails to Precipitate During Work-up 1. Incomplete neutralization (product remains as a water-soluble salt). 2. Insufficient product formed.1. Add base solution slowly until the mixture is confirmed to be basic (pH ~8) with pH paper.[2] 2. Re-evaluate reaction conditions and confirm completion with TLC.
Final Product is Impure 1. Incomplete reaction. 2. Decomposition from overheating. 3. Inadequate washing during work-up.1. Ensure starting material is fully consumed via TLC before work-up. 2. Maintain a controlled, gentle reflux.[1] 3. Perform a recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow Diagram

The following diagram illustrates the complete logical flow of the esterification process, from initial setup to the final isolated product.

Esterification_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation Reactants Combine Starting Material: 4-(Methylamino)benzoic Acid HCl + Excess Methanol Catalyst Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reflux Heat to Reflux (~65 °C) Catalyst->Reflux Reaction starts Monitor Monitor by TLC Reflux->Monitor Quench Cool and Quench in Ice Water Monitor->Quench Reaction complete Neutralize Neutralize with Base (pH ~8) (e.g., NaHCO₃) Quench->Neutralize Filter Isolate via Filtration & Wash with Water Neutralize->Filter Product Final Product: Methyl 4-(methylamino)benzoate Filter->Product caption Workflow for Methyl 4-(methylamino)benzoate Synthesis.

Sources

Troubleshooting

Stability of Methyl 4-(methylamino)benzoate hydrochloride in aqueous solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic results when utilizing esterified aniline derivatives in aqueous assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic results when utilizing esterified aniline derivatives in aqueous assays. Methyl 4-(methylamino)benzoate hydrochloride (CAS 2172586-36-4) is a classic example of a molecule that presents a dual-threat in aqueous media: hydrolytic lability at the ester linkage and pH-dependent solubility at the secondary amine.

This guide bypasses generic advice to provide you with a mechanistic understanding of this compound's behavior, ensuring your experimental workflows remain robust, reproducible, and self-validating.

I. Mechanistic Troubleshooting Guide: Aqueous Degradation

When working with Methyl 4-(methylamino)benzoate hydrochloride, the hydrochloride salt ensures excellent initial aqueous solubility by protonating the secondary amine[1]. However, the moment this compound is introduced into experimental buffer systems, researchers typically encounter three primary failure modes.

Q: Why does my stock solution turn cloudy immediately upon dilution into PBS (pH 7.4)? A: Free-Base Precipitation. The pKa of the aromatic secondary amine is approximately 2.5 to 3.0. In unbuffered water, the HCl salt dissolves and creates an acidic environment (pH ~3-4), keeping the amine protonated and soluble. When you spike this into a physiological buffer at pH 7.4, the amine is rapidly deprotonated to its neutral free-base form. The loss of the ionic charge drastically reduces its hydrophilicity, causing the lipophilic methyl ester to crash out of solution. Causality Fix: Always prepare high-concentration master stocks in a water-miscible organic solvent (like DMSO or Acetonitrile) and keep the final aqueous assay concentration below the free-base thermodynamic solubility limit.

Q: My LC-MS data shows rapid degradation of the compound in biological buffers. Is it oxidizing? A: No, it is undergoing Base-Catalyzed Hydrolysis. While the N-methyl group can theoretically oxidize, the methyl ester is the kinetic weak point. Benzoate esters exhibit a V-shaped pH-rate hydrolysis profile[2]. At pH 7.4, hydroxide ions ( OH− ) act as potent nucleophiles, attacking the sterically unhindered carbonyl carbon of the methyl ester. This yields 4-(methylamino)benzoic acid and methanol. Comparative studies on homologous esters demonstrate that methyl benzoates can have half-lives of less than 40 minutes in biological matrices or basic media[3].

Q: How can I formulate this compound for long-term aqueous storage? A: Target the pH-Rate Minimum. To arrest hydrolysis, the formulation must be buffered at the nadir of its degradation curve (typically pH 4.0 - 4.5 for aminobenzoates), where neither specific acid catalysis ( H+ ) nor specific base catalysis ( OH− ) dominates[2].

II. Pathway Visualization

The following diagram maps the environmental fate of the molecule based on the pH of your assay, allowing you to predict whether your experiment will fail due to kinetics (hydrolysis) or thermodynamics (precipitation).

G Start Methyl 4-(methylamino)benzoate HCl (Aqueous Introduction) pH_acid Unbuffered Water / pH < 4 (Amine Protonated) Start->pH_acid Direct Dissolution pH_neutral PBS Buffer / pH 7.4 (Amine Deprotonated) Start->pH_neutral Biological Assay pH_base Basic Buffer / pH > 8 (Hydroxide Attack) Start->pH_base Alkaline Stress Hydrolysis_Slow Acid-Catalyzed Hydrolysis (Slow Kinetics) pH_acid->Hydrolysis_Slow t1/2 > 24h Precipitation Free Base Precipitation (Thermodynamic Failure) pH_neutral->Precipitation Immediate Hydrolysis_Fast Base-Catalyzed Hydrolysis (Rapid Kinetics) pH_neutral->Hydrolysis_Fast Gradual pH_base->Hydrolysis_Fast t1/2 < 2h Products Degradation Products: 4-(methylamino)benzoic acid + Methanol Hydrolysis_Slow->Products Hydrolysis_Fast->Products

Mechanistic pathways of Methyl 4-(methylamino)benzoate degradation across pH environments.

III. Quantitative Stability Profile

To assist in your experimental design, the table below summarizes the extrapolated kinetic behavior of the compound based on the established lability of methyl aminobenzoates[2][3].

Environmental ConditionBuffer SystemDominant MechanismEstimated Half-Life ( t1/2​ )Experimental Recommendation
pH 1.2 0.1 M HCl / KClAcid-catalyzed hydrolysis> 24 hoursSafe for simulated gastric fluid assays.
pH 4.5 Acetate BufferpH-rate minimum (Stable)> 7 daysOptimal for aqueous stock storage.
pH 7.4 Phosphate (PBS)Base-catalyzed hydrolysis< 2 hoursUse immediately; do not store.
pH 9.0 Borate BufferRapid nucleophilic attack< 15 minutesAvoid entirely.
Rat Plasma (37°C) Biological MatrixCarboxylesterase cleavage~ 30 - 40 minutesRequires rapid quenching for PK analysis.

IV. Self-Validating Protocol: Kinetic Stability Profiling

If you are evaluating this compound for a drug development program, you must establish its exact degradation kinetics in your specific assay buffer. Do not just measure the disappearance of the parent compound; you must build a self-validating mass balance system .

If the molar sum of the parent compound and its expected degradant does not equal 100%, you immediately know a secondary physical (precipitation) or chemical (oxidation) event is occurring.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve exactly 2.0 mg of Methyl 4-(methylamino)benzoate hydrochloride in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a stable, non-aqueous master stock.

  • Buffer Equilibration: Pre-warm 9.9 mL of your target aqueous buffer (e.g., 50 mM PBS, pH 7.4) in a thermomixer at 37°C.

  • Reaction Initiation: Spike 100 µL of the ACN master stock into the pre-warmed buffer (1% organic final concentration). Vortex immediately for 5 seconds.

  • Time-Course Sampling: At t=0,15,30,60,120, and 240 minutes, extract a 100 µL aliquot from the reaction vessel.

  • Kinetic Quenching (Critical Step): Immediately dispense the 100 µL aliquot into a vial containing 100 µL of ice-cold ACN spiked with 2% Formic Acid.

    • Causality: The ACN precipitates any biological proteins (if using plasma), while the Formic Acid instantly drops the pH to ~3.0, arresting base-catalyzed hydrolysis and locking the kinetic state of the sample[2].

  • RP-HPLC Analysis: Inject 10 µL onto a C18 reverse-phase column. Monitor at 254 nm.

  • Mass Balance Validation: Quantify both the parent peak (Methyl 4-(methylamino)benzoate) and the degradant peak (4-(methylamino)benzoic acid). Calculate the molar concentrations. [Parent]t​+[Degradant]t​ must equal [Parent]t=0​±5% . If the balance drops below 95%, visually inspect your reaction vial for micro-precipitates.

V. Frequently Asked Questions (FAQs)

Q: Can I freeze my aqueous solutions at -20°C to prevent hydrolysis? A: Freezing decelerates the kinetic rate but does not stop it. Furthermore, the freeze-thaw process can cause localized pH shifts in phosphate buffers (due to the differential precipitation of sodium phosphate salts), which can paradoxically accelerate ester hydrolysis during the thawing phase. Store the compound as a lyophilized powder or in anhydrous DMSO.

Q: Does the secondary amine (N-methyl) affect the hydrolysis rate compared to a primary amine (e.g., Benzocaine)? A: Yes, marginally. The N-methyl group increases the electron-donating capacity of the amine via resonance into the aromatic ring. This slightly increases the electron density at the ester carbonyl carbon, making it slightly less electrophilic and marginally more resistant to hydroxide attack compared to a primary amine[3]. However, the methyl ester remains highly labile overall.

VI. References

  • Sigma-Aldrich. Methyl 4-aminomethyl benzoate hydrochloride Product Specification. Retrieved for baseline physicochemical properties of related hydrochloride salts. 1

  • ResearchGate. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Provides foundational kinetic data on the half-lives of methyl 4-aminobenzoate derivatives in plasma and basic media. 4

  • Canadian Journal of Chemistry. A kinetic study of the hydrolysis of 1-aryl-3-aryloxymethyl-3-methyltriazenes. (1992). Establishes the pH-rate profile mechanisms and buffer catalysis effects on esterified compounds. 2

Sources

Optimization

Technical Support Center: Handling &amp; Weighing of Methyl 4-(methylamino)benzoate Hydrochloride

Overview Methyl 4-(methylamino)benzoate hydrochloride (CAS: 2172586-36-4) is a highly valuable intermediate in pharmaceutical development[1],[2]. However, like many secondary amine hydrochloride salts, it exhibits pronou...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Methyl 4-(methylamino)benzoate hydrochloride (CAS: 2172586-36-4) is a highly valuable intermediate in pharmaceutical development[1],[2]. However, like many secondary amine hydrochloride salts, it exhibits pronounced hygroscopicity. This technical support guide provides drug development professionals with causality-driven troubleshooting protocols to ensure analytical precision during weighing and handling.

Mechanistic FAQs: Understanding the Causality of Moisture Uptake

Q: Why does Methyl 4-(methylamino)benzoate hydrochloride rapidly absorb moisture during standard benchtop weighing? A: The hygroscopicity of this compound is fundamentally driven by its salt form. The chloride anion ( Cl− ) in the hydrochloride salt acts as a potent hydrogen-bond acceptor, readily interacting with atmospheric water vapor[3]. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, the thermodynamic driving force causes moisture sorption. This can lead to deliquescence (where the salt dissolves in its own absorbed moisture), altering the crystalline lattice and significantly increasing the apparent mass[4].

Q: How does moisture uptake compromise my analytical results? A: Moisture sorption introduces a dynamic mass increase. When weighing on an analytical balance, this manifests as continuous "drift"[5]. If the sample mass is continuously changing, it violates the fundamental requirement of repeatability outlined in USP General Chapter <41> "Balances" and USP <1251> "Weighing on an Analytical Balance"[6],[7]. Consequently, the calculated potency or molarity of any downstream solution will be falsely low because a fraction of the weighed mass is water, not the active pharmaceutical ingredient (API).

Troubleshooting Guide: Weighing Instability & Drift

Issue: The analytical balance reading continuously drifts upward while weighing the compound. Root Cause: The sample is actively absorbing atmospheric moisture during the weighing process, increasing its mass[5],[8]. Self-Validating Solution (The "Weighing by Difference" Protocol): To establish a trustworthy and self-validating weighing system, researchers must minimize atmospheric exposure and validate the balance's stability before and after the procedure[9].

Step-by-Step Methodology:

  • Environmental Control: Ensure the weighing area is maintained at a relative humidity (RH) of < 25% and a temperature of 20–25 °C[10]. If a dry room is unavailable, use a glove box or an analytical balance equipped with a localized dry nitrogen purge.

  • Vessel Preparation: Pre-dry receiving vessels (e.g., volumetric flasks) and weighing bottles with ground-glass stoppers in an oven, then cool them in a desiccator over a strong desiccant[6].

  • Balance Qualification: Verify the balance environment and calibration status as per USP <1251>. Use a check-weight to ensure drift is less than 0.1% of the target sample mass[6],[5].

  • Taring the Closed System: Place the bulk sample in a sealed weighing bottle. Tare the analytical balance with the sealed bottle on the pan[5],[9].

  • Rapid Transfer: Remove the bottle, quickly transfer an estimated amount of the Methyl 4-(methylamino)benzoate hydrochloride into the receiving vessel, and immediately re-seal the weighing bottle.

  • Record the Difference: Place the sealed weighing bottle back on the balance. The negative value displayed is the exact mass of the transferred powder. Because the bottle is sealed during both measurements, moisture absorbed by the transferred powder inside the receiving vessel does not affect the recorded mass[5].

  • Validation: Re-weigh the check-weight. If the reading deviates by >0.1%, the weighing event is invalidated and must be repeated[6].

Workflow Visualization

G Start Start: Environmental Prep (RH < 25%, Temp 20-25°C) Tare Tare Sealed Weighing Bottle Containing HCl Salt Start->Tare Transfer Rapid Transfer to Receiving Vessel Tare->Transfer Reweigh Re-weigh Sealed Bottle (Record Negative Mass) Transfer->Reweigh Check Post-Weighing Check-Weight Validation Reweigh->Check Fail Deviation > 0.1% Abort & Investigate Check->Fail Yes (Drift) Success Validation Passed Proceed to Solubilization Check->Success No (Stable)

Self-validating "Weighing by Difference" workflow for hygroscopic hydrochloride salts.

Quantitative Data: Pharmacopeial Hygroscopicity Classification

To properly scale your handling protocols, it is critical to classify the hygroscopicity of your specific batch of Methyl 4-(methylamino)benzoate hydrochloride. The European Pharmacopoeia (Ph. Eur.) provides a standardized gravimetric method (measuring mass increase after 24 hours at 25 °C and 80% RH)[11],[8].

Ph. Eur. ClassificationMass Increase (% w/w)Required Handling EnvironmentImpact on USP <41> Minimum Weight
Class I: Non-hygroscopic < 0.2%Standard laboratory conditionsNegligible
Class II: Slightly hygroscopic 0.2% – 2.0%RH < 40%, tight containersRequires rapid weighing
Class III: Hygroscopic 2.0% – 15.0%RH < 25%, desiccators requiredHigh risk of balance drift error
Class IV: Very hygroscopic > 15.0%Glove box / Dry nitrogen purgeCannot be weighed accurately in open air

Note: Hydrochloride salts of secondary amines typically fall into Class II or Class III depending on their crystalline purity, residual solvents, and specific surface area[12],[3].

Advanced FAQs: Formulation and Storage

Q: Can I reduce the hygroscopicity of this compound without altering its core pharmacological properties? A: Yes. If the hydrochloride salt proves too hygroscopic for scalable manufacturing, consider crystal engineering. Research has demonstrated that introducing specific solvents into the crystalline lattice of hydrochloride salts can significantly reduce the ability of the chloride ion to absorb water molecules via hydrogen bonding, effectively lowering hygroscopicity without compromising the compound's aqueous solubility[3]. Additionally, handling the material using anti-static weigh boats and grounded metallic support surfaces (as recommended by USP <1251>) prevents static-induced dispersion[13],[7]. Dispersion increases the powder's exposed surface area and accelerates moisture sorption[14].

Q: What is the optimal storage condition for the bulk powder? A: Store Methyl 4-(methylamino)benzoate hydrochloride in a tightly sealed, moisture-proof aluminum liner or high-density polyethylene (HDPE) container[10]. Include silica gel or molecular sieve desiccant packets outside the primary drug bag but inside the secondary container. Store at controlled room temperature (15–30 °C) unless otherwise specified by the certificate of analysis[10].

References
  • United States Pharmacopeia (USP). General Chapters: <1251> WEIGHING ON AN ANALYTICAL BALANCE.[Link]

  • Veeprho. An Overview of USP General Chapter <41> and <1251> Good Weighing Practices.[Link]

  • Amazon AWS (Analytical Methods). Various Methods Of Drug Analysis - Methods of Weighing.[Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.[Link]

  • ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81.[Link]

  • RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.[Link]

  • Asian Journal of Pharmaceutics. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach.[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Methyl 4-(methylamino)benzoate Hydrochloride

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter active pharmaceutical ingredients (APIs) and intermediates that exhibit frustratingly short s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter active pharmaceutical ingredients (APIs) and intermediates that exhibit frustratingly short shelf lives. Methyl 4-(methylamino)benzoate hydrochloride is a prime example.

This guide provides a deep dive into the mechanistic causality of its degradation and establishes field-proven, self-validating protocols to ensure long-term stability during storage.

Part 1: The Causality of Degradation (Why it Happens)

The inherent instability of Methyl 4-(methylamino)benzoate hydrochloride stems directly from its molecular microenvironment. As a hydrochloride salt, the solid matrix contains a localized, high concentration of protons ( H+ ). When exposed to even trace amounts of ambient moisture, these protons dissolve into the microscopic water layer, creating a highly acidic microclimate. This triggers an acid-catalyzed ester hydrolysis mechanism 1.

Unlike base-catalyzed saponification, acid-catalyzed hydrolysis is technically an equilibrium process in solution. However, in a solid-state or semi-solid matrix where the byproduct (methanol) can volatilize and escape, Le Chatelier's principle drives the reaction forward irreversibly 2. The protonation of the carbonyl oxygen makes the carbonyl carbon highly electrophilic, inviting nucleophilic attack by the absorbed water molecules to form a tetrahedral intermediate, ultimately cleaving the ester bond 3.

G A Methyl 4-(methylamino)benzoate HCl (Ester + Acidic Microenvironment) B Moisture Exposure (H2O acts as nucleophile) A->B Humidity > 30% RH C Protonation of Carbonyl Oxygen (Catalyzed by HCl) B->C H+ Transfer D Tetrahedral Intermediate Formation C->D Nucleophilic Attack E Elimination of Methanol D->E Bond Cleavage F 4-(methylamino)benzoic acid HCl (Degradation Product) E->F Irreversible in solid state

Logical flow of acid-catalyzed ester hydrolysis in the presence of moisture.

Part 2: Troubleshooting & FAQs

Q1: My batch degraded within a month at room temperature, but the free base version of the same molecule is stable. Why? A: The free base lacks the proton source required to lower the activation energy of the hydrolysis pathway. The hydrochloride salt acts as an endogenous catalyst [[4]](). Without the HCl, water alone is a poor nucleophile for ester cleavage at room temperature. To prevent this in the salt form, you must eliminate the nucleophile (water) entirely. Managing water activity ( Aw​ ) is a far more accurate predictor of stability than total moisture content 5.

Q2: What are the absolute environmental thresholds for storing this compound? A: Based on stability studies of structurally similar hydrolytically labile esters, storage at low temperatures under an inert atmosphere is mandatory to preserve molecular weight and purity 6. The table below summarizes the quantitative thresholds required to halt degradation.

ParameterCritical ThresholdOptimal TargetMechanistic Rationale
Temperature < 4°C-20°CReduces kinetic energy, drastically slowing the hydrolysis rate constant 6.
Water Activity ( Aw​ ) < 0.30< 0.10Prevents capillary condensation and limits free water availability within the lattice [[7]]().
Total Moisture (KF) < 1.0% w/w< 0.2% w/wMinimizes the stoichiometric reactant needed for ester cleavage .
Atmosphere < 5% O2​ /MoistureArgon BackfillDisplaces humid ambient air from the headspace of the container 6.

Q3: How can I verify if my stored batch has undergone hydrolysis? A: Physically, you may notice clumping (due to hygroscopicity) or a faint odor of methanol. Analytically, perform Fourier-Transform Infrared Spectroscopy (FT-IR). Look for the weakening of the ester carbonyl stretch and the appearance of a carboxylic acid O-H stretch, which definitively indicates the ester bond has hydrolyzed into 4-(methylamino)benzoic acid 6.

Part 3: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following packaging protocol incorporates a self-validating feedback loop (Karl Fischer titration) to guarantee the material is safe for long-term storage before it ever reaches the freezer.

Protocol 1: Lyophilization and Inert Packaging Workflow

Objective: To achieve an Aw​ < 0.10 and package the API to prevent ambient moisture ingress.

Step 1: Primary Drying (Vacuum Desiccation)

  • Transfer the synthesized Methyl 4-(methylamino)benzoate hydrochloride powder into a wide, shallow amber glass dish to maximize surface area.

  • Place the dish in a vacuum oven set to 30°C. (Causality note: Do not exceed 35°C to prevent thermal degradation of the ester).

  • Apply a high vacuum (< 10 mbar) for 12 to 24 hours.

Step 2: Analytical Validation (The Self-Validating Gate) 4. Extract a 50 mg aliquot and perform Karl Fischer (KF) coulometric titration to determine exact water content . 5. Decision Gate: If moisture is > 0.2%, return the batch to Step 1. If < 0.2%, proceed immediately to Step 3.

Step 3: Inert Atmosphere Packaging 6. Transfer the dried powder into pre-dried amber glass vials (Type I borosilicate) inside a glove box purged with high-purity Argon. (Causality note: Argon is heavier than Nitrogen and provides a superior protective blanket over the solid). 7. Seal the vials tightly with PTFE-lined silicone septa and aluminum crimp caps.

Step 4: Cold Storage & Retrieval 8. Store the sealed vials in a dedicated freezer at -20°C. 9. Crucial Retrieval Step: When retrieving the sample for an experiment, allow the sealed vial to equilibrate to room temperature for at least 2 hours before opening. Opening a cold vial pulls ambient humidity directly onto the powder, instantly restarting the hydrolysis cascade due to temperature differentials .

G Start Synthesized API (Wet/Ambient) Drying Vacuum Drying / Lyophilization Target: Aw < 0.1 Start->Drying Testing Karl Fischer Titration Check Moisture Drying->Testing Testing->Drying Fail (>0.2% H2O) Packaging Argon Backfill & Amber Glass Vial Testing->Packaging Pass (<0.2% H2O) Storage Storage at -20°C (Desiccated) Packaging->Storage

Step-by-step workflow for the stabilization and storage of moisture-sensitive API.

References
  • The Mechanism for the Acid Catalysed Hydrolysis of Esters, Chemguide.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFm5xjWE-zjJRmqxyE0gI5EJYFaH_A4aQCP7k6PiR4RRYzFjFrAz5wJFoQ8DV9rD3lAWUGo0O0LHvZuDjCODwi2HcZgbeD5Jggw80HAdTb4Vy7yj1tZQ081bkmh-1g9FFnXtFkdFXJnjXsG39A7d-AdhgRuzN1jA==]
  • Acid Catalysed Hydrolysis of Ester | Overview & Research Examples, Perlego.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOHJJHtwOW5EWdrwXfdlMM96sTsLXcrZE5JYycf33uoow0Pf6pCD1G64OxX7ux2FagktTH_5hwJFuxnLYVDXDtbd50xbYjE3rR7JXX7WlybIuCqWRm4gPcmVC7Vl4czCp9B70IVTkfVDQ_N3AxZeg0UZf7zR7ioov4G62W4z_wYcjSulI=]
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism, Chemistry Steps.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJf2WZpA063Kju4ErHQGl--ZlSp1a4snsWLlAyvmSc-DNL-Wtj67PAyRUEGZ0384rBboFL85HOER_oS90fvcA1EHhyFQdAm96UEAjf_AzQ2Ycnx240eB5KWwkMwpyl_z_trL8ritEPEXKclyTRnryw3ygl8127CgyMnjfD9YLuyMO_SAdal0UR-tgZsQ==]
  • Low Moisture Excipients for Moisture-Sensitive APIs, Roquette.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_AnGm1UuzxdsrlzzPPPx_piWPDOvSSpx-xs49_K-w2wJdNAfrOtSNhmXfYWarCv6SjgX5IvbkewBS620DdZjesPxq7DaL8hC6J1YuoZgdhcdTJyU2Kucf-5RJHFuyCHDJ2IQtjVI_z8aMCKe0s8_3sBl_9uQs-YZfjLczIweRC4eXaisKTkoOKpDWpnK-lQVPH0kQI6SMMQqm91k58J6UTModuPfPgW3c]
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted, YouTube (Organic Chemistry).[https://vertexaisearch.cloud.google.
  • Storage Stability Study of Salicylate-based Poly(anhydride-esters), PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_WKK81epm2A_xLqATFzyVr1GE0QVTJmpjD05EPlLkBBTC-fijCNMzPJrVCVTuuZNdU1vaZflSRES0G0N_e-sxn7wIs7AHGRU1RUjaUX0U36LmUdmqj7end_CShOIx6yvQMNQT-8_dEVi8gg==]
  • Hydrates, Solvates, and Water Activity: Managing Moisture-Driven Solid-Form Change in Small-Molecule APIs, Solitek Pharma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTY3bFBqM6VT8Rp1Z5FM5uAZOkqJnmQ4HPIXRLGScQW71qpXqe7BKrU39PGlXnPDJopjKBcWwoQ-au1dAhCoXsbENULUxNPCro4RSoM7s6uCIydejvSxb7mEGlq1-1QME4nI4rJlr15Uj-eOtNdgo5aBMqKG9CrtKS-bxkGrPWDwW5x0MnjKo=]
  • Water Content of APIs and Its Impact on Potency Results, ARL Bio Pharma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc0VKz7fHvj8lAeZCGyicqj9NP6Okoh-W9JY9QLdGnRDdNhhfvvt8dfx_uSQ7od_Mf9SS6KVetDzrtZSl_kE5-dBGH_AFBK4KYKA1MgpeDM4VFJm7Msy_EptD-MQJIe-9lDQ==]

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Reference Data & Comparative Studies

Validation

Comparative Guide to HPLC Method Development for Methyl 4-(methylamino)benzoate Hydrochloride

Introduction & Analyte Characterization Methyl 4-(methylamino)benzoate hydrochloride (CAS 18358-63-9 for the free base) is a highly polar, basic aromatic compound frequently utilized as a building block in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Characterization

Methyl 4-(methylamino)benzoate hydrochloride (CAS 18358-63-9 for the free base) is a highly polar, basic aromatic compound frequently utilized as a building block in pharmaceutical synthesis. Structurally, it features a secondary amine and a methyl ester group. In its hydrochloride salt form, the molecule readily dissociates in aqueous mobile phases, leaving a protonated, positively charged secondary amine.

This structural motif presents a classic chromatographic challenge: peak tailing . While theoretical concepts of High-Performance Liquid Chromatography (HPLC) dictate that retention in reversed-phase systems should rely purely on hydrophobic interactions, 1[1].

The Causality of Peak Tailing in Secondary Amines

To develop a robust method, one must understand the causality behind poor peak shape.2[2].

  • Silanol Ionization :1[1].

  • Dual Retention Mechanism : The protonated secondary amine of Methyl 4-(methylamino)benzoate interacts hydrophobically with the C18 alkyl chains, but simultaneously undergoes strong ion-exchange interactions with the ionized silanols[1].

  • Chromatographic Result : Because these ion-exchange interaction sites are heterogeneous and saturate quickly, the analyte desorbs unevenly, creating an asymmetrical peak where the 2[2].

To mitigate this, method developers must either suppress silanol ionization by operating at a low pH (< 3.0) or utilize highly deactivated, end-capped, or polar-embedded columns[1].

Mechanism Analyte Protonated Secondary Amine Hydrophobic Hydrophobic Interaction Analyte->Hydrophobic Primary Ionic Ion-Exchange Interaction Analyte->Ionic Secondary C18 C18 Alkyl Chain Hydrophobic->C18 Silanol Ionized Silanol (Si-O⁻) Ionic->Silanol Tailing Peak Tailing Silanol->Tailing

Caption: Dual retention mechanism causing peak tailing in basic analytes.

Comparative Analysis: Column Chemistry & Mobile Phase Selection

To objectively determine the optimal method for Methyl 4-(methylamino)benzoate hydrochloride, we compared three distinct chromatographic approaches.

The Alternatives Tested
  • Alternative A (Baseline): Standard Fully Porous C18 with 0.1% Formic Acid (pH ~2.7). Formic acid provides a moderately low pH, but its ion-pairing capability is weak. Standard C18 columns often leave some silanols exposed[2].

  • Alternative B: Polar-Embedded C18 with 0.1% Formic Acid. These columns incorporate a polar functional group (e.g., amide or carbamate) near the silica surface, which creates a hydration layer that electrostatically shields basic analytes from residual silanols.

  • Alternative C (Optimized): Superficially Porous Particle (SPP) C18 with 0.1% Trifluoroacetic Acid (TFA, pH ~2.0). SPP columns (core-shell) reduce the diffusion path length, drastically increasing theoretical plates.3[3].

Experimental Performance Data

Table 1: Comparative HPLC Performance for Methyl 4-(methylamino)benzoate HCl (Isocratic Elution: 30% Acetonitrile / 70% Aqueous Buffer, Flow Rate 1.0 mL/min, UV 254 nm).

ParameterAlt A: Std C18 + Formic AcidAlt B: Polar C18 + Formic AcidAlt C: SPP C18 + TFA
Retention Time (tR) 5.8 min4.2 min6.1 min
Peak Asymmetry (As) 2.1 (Severe Tailing)1.3 (Acceptable)1.05 (Excellent)
Theoretical Plates (N) 6,5009,20018,500
Signal-to-Noise (S/N) 4585140

Workflow Start Analyte: Methyl 4-(methylamino)benzoate HCl (Secondary Amine) pH Select Mobile Phase pH Start->pH LowPH Low pH (< 3.0) Suppresses Silanol Ionization pH->LowPH MidPH Mid pH (3.0 - 7.0) Silanols Ionized (Si-O⁻) pH->MidPH ColSelect Select Column Chemistry LowPH->ColSelect StdC18 Standard C18 (Exposed Silanols) MidPH->StdC18 SPPC18 SPP / Polar-Embedded C18 (Shielded Silanols) ColSelect->SPPC18 Tailing Peak Tailing (As > 1.5) StdC18->Tailing Optimal Symmetrical Peak (As < 1.2) SPPC18->Optimal

Caption: Decision tree for basic amine HPLC method optimization.

Optimized Step-by-Step Methodology

This protocol establishes a self-validating system for the quantification of Methyl 4-(methylamino)benzoate hydrochloride.

Materials & Instrumentation
  • Column : Superficially Porous Particle (SPP) C18, 4.6 x 100 mm, 2.7 µm particle size.

  • Mobile Phase A : Ultrapure Water containing 0.1% v/v Trifluoroacetic Acid (TFA).

  • Mobile Phase B : HPLC-grade Acetonitrile containing 0.1% v/v TFA.

  • Detector : UV/Vis Photodiode Array (PDA), monitored at 254 nm.

Step-by-Step Workflow
  • Mobile Phase Preparation : Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (Mobile Phase A). Repeat for Acetonitrile (Mobile Phase B). Degas both solvents via ultrasonication for 10 minutes.

    • Causality: TFA lowers the pH to ~2.0, ensuring silanols remain protonated and neutral, preventing secondary ion-exchange interactions[3].

  • Sample Preparation : Accurately weigh 10 mg of Methyl 4-(methylamino)benzoate hydrochloride reference standard. Dissolve in 10 mL of Mobile Phase A (1 mg/mL stock). Dilute to a working concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

    • Causality: Dissolving the sample in a diluent weaker than or equal to the initial mobile phase composition prevents peak fronting and 4[4].

  • Chromatographic Conditions :

    • Flow Rate : 1.2 mL/min.

    • Column Temperature : 40 °C. (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics).

    • Injection Volume : 5 µL.

    • Gradient Program : 0-1 min (10% B), 1-6 min (linear ramp to 60% B), 6-7 min (hold at 60% B), 7-7.1 min (return to 10% B), 7.1-10 min (re-equilibration).

  • System Suitability Testing (SST) - The Self-Validating Mechanism : Before analyzing unknown samples, inject the 50 µg/mL standard five times. The system is only validated for use if it meets the following criteria:

    • Retention Time RSD : ≤ 1.0%. (Ensures pump and gradient reliability).

    • Peak Asymmetry (As) : ≤ 1.2. (Validates that secondary silanol interactions are successfully suppressed).

    • Theoretical Plates (N) : ≥ 10,000. (Confirms column bed integrity).

    • Troubleshooting Trigger: If As > 1.2, the column frit may be contaminated, or the mobile phase pH has drifted. Replace the guard column or remake Mobile Phase A.

References

  • Element Lab Solutions - Peak Tailing in HPLC[Link]

  • Phenomenex - How to Reduce Peak Tailing in HPLC?[Link]

  • Agilent Technologies - Choosing HPLC Columns for Rapid Method Development[Link]

  • Medium (Analytical R&D) - HPLC Method Development: Lessons from 5 Years in Analytical R&D[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 4-(methylamino)benzoate Hydrochloride

For researchers, scientists, and professionals in drug development, the precise structural elucidation of compounds is a cornerstone of analytical chemistry. Mass spectrometry stands as a pivotal technique in this endeav...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of compounds is a cornerstone of analytical chemistry. Mass spectrometry stands as a pivotal technique in this endeavor, providing not only the molecular weight but also a detailed fragmentation "fingerprint" that aids in confirming molecular structure. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 4-(methylamino)benzoate hydrochloride, a compound of interest in various research and development sectors. We will explore the characteristic fragmentation pathways, compare them with alternative ionization methods, and provide the experimental context necessary for robust analytical work.

Introduction to the Analyte: Methyl 4-(methylamino)benzoate Hydrochloride

Methyl 4-(methylamino)benzoate hydrochloride is an aromatic ester containing a secondary amine. Its structure presents multiple potential sites for ionization and subsequent fragmentation, making its mass spectrum a rich source of structural information.

Compound Profile:

PropertyValue
Chemical Formula C₉H₁₁NO₂·HCl
Molecular Weight (Free Base) 165.19 g/mol [1][2]
Molecular Weight (Hydrochloride) 201.65 g/mol [3]
Structure (Free Base) CNC₁=CC=C(C=C₁)C(=O)OC[1]

Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices and for monitoring its presence in various experimental settings.

Electron Ionization Mass Spectrometry (EI-MS): A Hard Ionization Approach

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often predictable fragmentation.[4][5] This characteristic is particularly useful for structural elucidation, as the resulting fragment ions provide a detailed roadmap of the molecule's covalent bonds.

Predicted Fragmentation Pathway of Methyl 4-(methylamino)benzoate

The mass spectrum of Methyl 4-(methylamino)benzoate, when subjected to electron ionization, is expected to exhibit a series of characteristic fragment ions. The fragmentation process is initiated by the removal of an electron to form a molecular ion (M⁺˙). Due to the presence of the aromatic ring, the molecular ion peak is anticipated to be relatively intense.[6][7]

The primary fragmentation pathways are dictated by the stability of the resulting cations and neutral losses. Key fragmentation reactions for aromatic esters include α-cleavage and the loss of the alkoxy group.[6][8]

Diagram: Predicted EI-MS Fragmentation Pathway

fragmentation_pathway cluster_path1 Loss of Methoxy Radical cluster_path2 Loss of Methanol cluster_path3 α-Cleavage (Loss of ˙CH₃) cluster_path4 Further Fragmentation M Methyl 4-(methylamino)benzoate [M]⁺˙ m/z = 165 F1 [M - ˙OCH₃]⁺ m/z = 134 M->F1 - ˙OCH₃ F2 [M - CH₃OH]⁺˙ m/z = 133 M->F2 - CH₃OH F3 [M - ˙CH₃]⁺ m/z = 150 M->F3 - ˙CH₃ F4 [C₇H₆N]⁺ m/z = 104 F1->F4 - CO F5 [C₆H₅]⁺ m/z = 77 F4->F5 - HCN

Caption: Predicted major fragmentation pathways of Methyl 4-(methylamino)benzoate under Electron Ionization.

Interpretation of Key Fragment Ions
  • m/z 165 (Molecular Ion, [M]⁺˙): The presence of a peak at m/z 165 corresponds to the molecular weight of the free base, Methyl 4-(methylamino)benzoate.[1][2] A prominent molecular ion peak is characteristic of aromatic compounds due to the stability of the aromatic system.[6][7]

  • m/z 134 ([M - ˙OCH₃]⁺): This significant fragment arises from the loss of a methoxy radical (˙OCH₃) from the ester functional group. This is a common fragmentation pathway for methyl esters.[6]

  • m/z 133 ([M - CH₃OH]⁺˙): The loss of a neutral methanol molecule (CH₃OH) can also occur, leading to a radical cation at m/z 133.

  • m/z 150 ([M - ˙CH₃]⁺): Alpha-cleavage resulting in the loss of a methyl radical from the N-methyl group is another plausible fragmentation.

  • m/z 104 ([C₇H₆N]⁺): Subsequent loss of carbon monoxide (CO) from the m/z 134 fragment results in the formation of an ion at m/z 104.

  • m/z 77 ([C₆H₅]⁺): The phenyl cation at m/z 77 is a common fragment in the mass spectra of many benzene derivatives, arising from the further fragmentation of other ions.

Comparison with Alternative Ionization Techniques: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation. This makes it ideal for determining the molecular weight of a compound but less informative for detailed structural elucidation compared to EI-MS.

For aminobenzoic acid derivatives, the site of protonation in ESI (the amino group versus the carbonyl oxygen of the ester) can be influenced by the solvent system used.[9][10][11][12] For instance, using a protic solvent like methanol/water tends to favor O-protonation, while aprotic solvents like acetonitrile can lead to a mixture of N- and O-protonated species.[9][10][11] This phenomenon can be leveraged to gain additional structural insights.

Comparative Summary: EI-MS vs. ESI-MS

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS)
Ionization Type HardSoft
Primary Ion Formed Molecular Ion (M⁺˙)Protonated Molecule ([M+H]⁺)
Fragmentation Extensive and predictableMinimal, can be induced (MS/MS)
Primary Application Structural ElucidationMolecular Weight Determination
Information Provided Detailed structural fingerprintPrimarily molecular mass

Experimental Protocols

To obtain high-quality and reproducible mass spectra, the following experimental protocols are recommended.

Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)

This is the standard method for obtaining an EI mass spectrum of a volatile and thermally stable compound like Methyl 4-(methylamino)benzoate.

Diagram: EI-GC-MS Experimental Workflow

gcms_workflow Sample Sample Preparation (Dissolve in suitable solvent, e.g., Methanol) GC Gas Chromatograph (Separation on a capillary column) Sample->GC IonSource Electron Ionization Source (70 eV) GC->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Mass Spectrum Generation) Detector->DataSystem

Caption: A typical experimental workflow for EI-GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of Methyl 4-(methylamino)benzoate hydrochloride in a suitable volatile solvent, such as methanol or dichloromethane. The hydrochloride salt will likely dissociate in the heated injection port of the GC, allowing the free base to be analyzed.

  • GC Separation:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)

This method is suitable for analyzing the compound directly in solution and for comparing ionization behavior in different solvents.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of Methyl 4-(methylamino)benzoate hydrochloride in the mobile phase.

  • LC Separation (Optional but recommended for complex samples):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Nebulizer Pressure: 45 psi.

    • Mass Range: Scan from m/z 50 to 300.

Conclusion

The mass spectrometry fragmentation pattern of Methyl 4-(methylamino)benzoate hydrochloride under electron ionization provides a rich and predictable fingerprint that is highly valuable for its structural confirmation. The key fragmentation pathways, including the loss of the methoxy radical and subsequent decarbonylation, are characteristic of aromatic methyl esters. A comparative analysis with a soft ionization technique like ESI highlights the complementary nature of different ionization methods in modern analytical chemistry. By employing the detailed experimental protocols provided, researchers and drug development professionals can confidently identify and characterize this compound, ensuring the integrity and accuracy of their analytical results.

References

  • Schmidt, J., et al. (2011). Infrared multiphoton dissociation spectroscopy study of protonated p-aminobenzoic acid: does electrospray ionization afford the amino- or carboxy-protonated ion? The Journal of Physical Chemistry A, 115(26), 7625-7632. [Link]

  • Julian, R. R., & Beauchamp, J. L. (2003). Effects of ESI conditions on kinetic trapping of the solution-phase protonation isomer of p-aminobenzoic acid in the gas phase. Journal of the American Society for Mass Spectrometry, 14(6), 633-640. [Link]

  • PubChem. (n.d.). Methyl 4-methylaminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Methyl 4(methylamino)benzoate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (2024, February 25). Electron ionization. In Wikipedia. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Methyl 4-(methylamino)benzoate Hydrochloride and its Ethyl Ester Analogue

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical intermediates and organic synthesis, the choice between structurally similar starting materials can have profound implica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and organic synthesis, the choice between structurally similar starting materials can have profound implications for reaction outcomes, efficiency, and scalability. This guide offers an in-depth comparison of the reactivity of two closely related compounds: Methyl 4-(methylamino)benzoate hydrochloride and Ethyl 4-(methylamino)benzoate. By examining the subtle yet significant differences in their electronic and steric profiles, we aim to provide a comprehensive resource for researchers to make informed decisions in their synthetic endeavors.

Introduction: Unveiling the Contestants

At first glance, Methyl 4-(methylamino)benzoate hydrochloride and Ethyl 4-(methylamino)benzoate appear to be variations on a theme. Both are derivatives of 4-aminobenzoic acid, a key structural motif in many biologically active molecules.[1] However, the presence of a methyl versus an ethyl ester and, crucially, the hydrochloride salt form of the methyl ester, introduces distinct chemical properties that dictate their reactivity.

Methyl 4-(methylamino)benzoate hydrochloride presents as a salt, where the exocyclic amino group is protonated. This protonation has a significant impact on the electronic nature of the aromatic ring, a factor that will be explored in detail.

Ethyl 4-(methylamino)benzoate , in its common commercially available form, is the free base. Its reactivity is primarily governed by the interplay between the electron-donating amino group and the electron-withdrawing ester functionality.[2]

The Decisive Factors: A Head-to-Head Comparison of Electronic and Steric Effects

The reactivity of these esters in common synthetic transformations, such as nucleophilic acyl substitution (e.g., hydrolysis, aminolysis), is governed by two principal factors:

  • Electronic Effects: The electrophilicity of the carbonyl carbon.

  • Steric Effects: The steric hindrance around the carbonyl group.

Electronic Effects: The Pronounced Influence of the Hydrochloride Salt

The most significant differentiator in the reactivity of these two molecules is the protonated amino group in Methyl 4-(methylamino)benzoate hydrochloride. In an acidic medium, the amino group of anilines is protonated to form an anilinium ion.[3] This transformation has a profound effect on the electronic landscape of the molecule.

The lone pair of electrons on the nitrogen atom of the free amino group in Ethyl 4-(methylamino)benzoate is electron-donating through resonance, which partially mitigates the electron-withdrawing effect of the ester group. This makes the carbonyl carbon less electrophilic.

Conversely, the anilinium ion in Methyl 4-(methylamino)benzoate hydrochloride is a potent electron-withdrawing group due to its positive charge.[3][4] This strong inductive effect deactivates the aromatic ring towards electrophilic substitution but, more importantly for ester reactivity, it significantly increases the electrophilicity of the carbonyl carbon.[5] This heightened electrophilicity makes the methyl ester hydrochloride more susceptible to nucleophilic attack at the carbonyl carbon.

G cluster_0 Methyl 4-(methylamino)benzoate Hydrochloride cluster_1 Ethyl 4-(methylamino)benzoate Methyl_HCl Methyl 4-(methylamino)benzoate Hydrochloride Anilinium Anilinium Ion (-NH2Me+) Strong -I Effect Methyl_HCl->Anilinium Protonated Amino Group Methyl_Carbonyl Highly Electrophilic Carbonyl Carbon Ethyl_Carbonyl Less Electrophilic Carbonyl Carbon Methyl_Carbonyl->Ethyl_Carbonyl Higher Reactivity towards Nucleophiles Anilinium->Methyl_Carbonyl Increases Electrophilicity Ethyl_Ester Ethyl 4-(methylamino)benzoate Amino_Group Amino Group (-NHMe) +R Effect Ethyl_Ester->Amino_Group Free Amino Group Amino_Group->Ethyl_Carbonyl Decreases Electrophilicity

Steric Effects: The "Smaller is Faster" Principle

In nucleophilic acyl substitution reactions, the accessibility of the carbonyl carbon to the incoming nucleophile is a critical determinant of the reaction rate. The transition state for these reactions involves a tetrahedral intermediate, and steric congestion around the reaction center can raise the energy of this transition state, thereby slowing the reaction.

The methyl group is sterically less demanding than the ethyl group.[6] This difference in size, although seemingly minor, can lead to observable differences in reaction rates, with methyl esters generally reacting faster than their ethyl counterparts in the absence of other dominating factors.[7]

G cluster_0 Methyl Ester cluster_1 Ethyl Ester Me_Carbonyl C=O Me_Group CH3 Me_Carbonyl->Me_Group Less Steric Hindrance Nucleophile_Me Nu: Nucleophile_Me->Me_Carbonyl Faster Attack Et_Carbonyl C=O Et_Group CH2CH3 Et_Carbonyl->Et_Group More Steric Hindrance Nucleophile_Et Nu: Nucleophile_Et->Et_Carbonyl Slower Attack

Practical Implications and Reactivity in Key Transformations

The interplay of these electronic and steric factors leads to predictable differences in the reactivity of the two esters in common synthetic transformations.

Hydrolysis

Ester hydrolysis, the cleavage of an ester to a carboxylic acid and an alcohol, can be catalyzed by acid or base.

  • Acid-Catalyzed Hydrolysis: The higher electrophilicity of the carbonyl carbon in Methyl 4-(methylamino)benzoate hydrochloride suggests a faster rate of acid-catalyzed hydrolysis compared to the ethyl ester.

  • Base-Catalyzed Hydrolysis (Saponification): In base-catalyzed hydrolysis, the rate-determining step is the attack of the hydroxide ion on the carbonyl carbon. The enhanced electrophilicity of the carbonyl carbon in the hydrochloride salt, coupled with the lower steric hindrance of the methyl group, points towards a significantly faster saponification rate for Methyl 4-(methylamino)benzoate hydrochloride. A study on the hydrolysis of homologous esters in rat plasma and liver microsomes found that methyl benzoate was more stable (slower hydrolysis) than ethyl benzoate, suggesting that in a biological context, enzymatic factors can override purely chemical reactivity trends.[8][9]

Aminolysis

The reaction of an ester with an amine to form an amide is a fundamental transformation in organic synthesis. The rate of aminolysis is highly dependent on the nucleophilicity of the amine and the electrophilicity of the ester.

Given the greater electrophilicity of its carbonyl carbon, Methyl 4-(methylamino)benzoate hydrochloride is expected to undergo aminolysis at a faster rate than Ethyl 4-(methylamino)benzoate with a given amine nucleophile. The less sterically hindered nature of the methyl ester further contributes to this enhanced reactivity.

Solubility Considerations

A crucial practical difference between the two compounds is their solubility. Methyl 4-(methylamino)benzoate hydrochloride, being a salt, is expected to have higher solubility in polar protic solvents like water and alcohols, and lower solubility in nonpolar aprotic solvents. In contrast, Ethyl 4-(methylamino)benzoate, as a free base, will exhibit better solubility in a wider range of organic solvents. This difference in solubility can dictate the choice of reaction solvent and may require different workup procedures.

Quantitative Data and Comparative Analysis

FeatureMethyl 4-(methylamino)benzoate hydrochlorideEthyl 4-(methylamino)benzoateRationale
Electronic Effect at Carbonyl More ElectrophilicLess ElectrophilicThe anilinium ion (-NH2Me+) is strongly electron-withdrawing (-I effect), enhancing carbonyl electrophilicity.[3][4]
Steric Hindrance LowerHigherThe methyl group is smaller than the ethyl group.[6]
Predicted Reactivity in Nucleophilic Acyl Substitution HigherLowerCombination of enhanced electrophilicity and lower steric hindrance.
Solubility in Polar Solvents HigherLowerSalt form increases polarity.
Solubility in Nonpolar Solvents LowerHigherFree base is less polar.

Experimental Protocol: A Framework for Comparative Kinetic Analysis via HPLC

To empirically validate the predicted differences in reactivity, a comparative kinetic study can be performed. The aminolysis of the esters with a primary amine, such as benzylamine, provides a suitable model reaction. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) by measuring the decrease in the ester concentration over time.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Data Analysis Start Equilibrate solutions of ester and amine to reaction temperature Mix Mix ester and amine solutions (t=0) Start->Mix Aliquot Withdraw aliquots at specific time intervals Mix->Aliquot Quench Quench reaction in aliquot (e.g., with acidic solution) Aliquot->Quench HPLC Analyze quenched aliquot by HPLC Quench->HPLC Plot Plot [Ester] vs. time HPLC->Plot K Determine pseudo-first-order rate constant (k') Plot->K

Materials
  • Methyl 4-(methylamino)benzoate hydrochloride

  • Ethyl 4-(methylamino)benzoate

  • Benzylamine

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Reaction vials

  • Thermostatted reaction block or water bath

  • HPLC system with a UV detector and a C18 column

Procedure
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of Methyl 4-(methylamino)benzoate hydrochloride in acetonitrile.

    • Prepare a 0.1 M stock solution of Ethyl 4-(methylamino)benzoate in acetonitrile.

    • Prepare a 1.0 M stock solution of benzylamine in acetonitrile.

  • Reaction Setup:

    • In a reaction vial, place 4.5 mL of the 0.1 M solution of the methyl ester.

    • In a separate vial, place 4.5 mL of the 0.1 M solution of the ethyl ester.

    • Equilibrate both ester solutions and the benzylamine solution to the desired reaction temperature (e.g., 25 °C).

  • Initiation of Reaction and Sampling:

    • To initiate the reaction, add 0.5 mL of the 1.0 M benzylamine solution to each of the ester solutions simultaneously (this will result in a 10-fold excess of amine). Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench each aliquot by adding it to a vial containing 900 µL of a 0.1% TFA solution in acetonitrile/water (50:50). This will protonate the remaining benzylamine and stop the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A suitable method would be a reverse-phase C18 column with a gradient elution using water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) as the mobile phases.

    • Monitor the disappearance of the ester peak at a suitable UV wavelength.

  • Data Analysis:

    • For each reaction, plot the natural logarithm of the ester concentration (ln[Ester]) versus time.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (-k').

    • Compare the k' values for the two esters to determine their relative reactivity under these conditions.

Conclusion

The choice between Methyl 4-(methylamino)benzoate hydrochloride and Ethyl 4-(methylamino)benzoate is not merely one of a slight structural modification but involves a significant alteration of the molecule's electronic properties. The protonated amino group in the hydrochloride salt renders the carbonyl carbon of the methyl ester significantly more electrophilic and, therefore, more reactive towards nucleophiles compared to its ethyl ester counterpart. This electronic activation, combined with the inherently lower steric bulk of the methyl group, makes Methyl 4-(methylamino)benzoate hydrochloride the more reactive species in nucleophilic acyl substitution reactions. However, practical considerations such as solubility may favor the use of the ethyl ester in certain solvent systems. A thorough understanding of these fundamental principles, supported by empirical kinetic data, is paramount for the rational design and optimization of synthetic routes in modern drug development and chemical research.

References

  • MySkinRecipes. Methyl 4-amino-3-(methylamino)benzoate. [Link]

  • Testbook. What is the reason for the formation of a meta product in th. [Link]

  • Chemistry Stack Exchange. Is the ammonium substituent (-NH3+) really meta-directing in electrophilic substitution? (2015). [Link]

  • ACS Publications. Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. (2001). [Link]

  • MDPI. Role of the Anilinium Ion on the Selective Polymerization of Anilinium 2-Acrylamide-2-methyl-1-propanesulfonate. (2021). [Link]

  • askIITians. why anilinium ion is meta directing ?? (2014). [Link]

  • Taylor & Francis Online. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). [Link]

  • Oreate AI Blog. Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules. (2026). [Link]

  • Proprep. When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?[Link]

  • Reddit. Methyl ester vs Ethyl ester hydrolysis. (2022). [Link]

  • Google Patents. Process for preparing methyl 4-(aminomethyl)
  • Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples. (2024). [Link]

  • ChemTalk. Steric Hindrance. (2021). [Link]

  • Study.com. Steric Hindrance Effect | Definition, Factors & Examples. [Link]

  • Reddit. Affecting Reactivity of Methyl Benzoate w/ Substituents. (2016). [Link]

  • Chemistry Stack Exchange. Reactivity and transport safety of substituted methyl benzoates. (2016). [Link]

  • Semantic Scholar. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

  • Taylor & Francis. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • RSC Publishing. The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. (2016). [Link]

  • PubMed. 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. [Link]

  • Carbon. Benchtop NMR Reaction Monitoring for Kinetic Profiling. [Link]

  • SciELO. 1H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters. (2013). [Link]

  • ResearchGate. Kinetics of ester formation (determined by NMR spectroscopy) by...[Link]

  • SciSpace. Nmr study of paramagnetic properties and the kinetics of hydrolysis of the dy-tris-tbu-dota-ester complex. [Link]

  • PMC. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. (2021). [Link]

  • ACS Catalysis. Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. (2018). [Link]

Sources

Comparative

A Researcher's Guide to Validating the Synthesis of Methyl 4-(methylamino)benzoate Hydrochloride via Melting Point Analysis

For professionals in chemical synthesis and drug development, the successful synthesis of a target compound is only the first step. Rigorous validation of the product's identity and purity is paramount to ensure the reli...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in chemical synthesis and drug development, the successful synthesis of a target compound is only the first step. Rigorous validation of the product's identity and purity is paramount to ensure the reliability and reproducibility of downstream applications.[1] While modern analytical techniques like chromatography and spectroscopy offer deep structural insights, the classical method of melting point determination remains a powerful, accessible, and indispensable tool for the initial assessment of purity for crystalline solids like Methyl 4-(methylamino)benzoate hydrochloride.

This guide provides an in-depth comparison of melting point analysis against other validation techniques, grounded in the practical realities of the research lab. We will explore the causality behind best practices in experimental protocol and the logic of result interpretation, establishing a self-validating framework for your synthesis workflow.

The Foundational Principle: Melting Point Depression

The utility of melting point as a criterion for purity is based on a fundamental thermodynamic principle: impurities disrupt the crystal lattice of a solid. A pure, crystalline organic compound typically melts over a very narrow temperature range, often less than 1°C.[2] The energy required to overcome the uniform intermolecular forces in this well-ordered lattice is consistent. However, the presence of impurities introduces defects into the crystal structure, weakening the lattice. This results in two observable effects: a depression of the melting point and a broadening of the melting range.[3][4] Therefore, observing a sharp melting range that corresponds to the literature value is a strong indicator of high purity.

Synthesis Context: Formation of Methyl 4-(methylamino)benzoate Hydrochloride

Methyl 4-(methylamino)benzoate hydrochloride is commonly synthesized via the esterification of 4-(methylamino)benzoic acid. A standard method involves reacting the starting acid with methanol in the presence of a catalyst such as thionyl chloride or by bubbling hydrogen chloride gas through the methanolic solution.[5][6] The hydrochloride salt often precipitates directly from the reaction mixture or upon cooling, yielding the final crystalline product that is ready for validation.

Experimental Protocol: A Framework for Accurate Melting Point Determination

Obtaining a reliable melting point is not merely about heating a sample; it is a systematic process where each step is designed to eliminate variables and ensure thermal equilibrium between the sample, the heating block, and the thermometer.

Step-by-Step Methodology
  • Sample Preparation: The synthesized product must be a finely ground, homogenous powder. This ensures uniform heat transfer throughout the sample.[3] Critically, the sample must be completely dry, as residual solvents like water or methanol will act as impurities and lead to an artificially depressed and broad melting range.

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube (sealed at one end). The tube should be tapped gently on a hard surface to pack the sample into a dense column at the bottom, approximately 2-3 mm in height.[2][7] Insufficient or loose packing can cause slow, uneven heat transfer, leading to inaccurate results.

  • Instrument Setup: The packed capillary tube is placed into the heating block of a calibrated melting point apparatus. Modern digital instruments offer precise, programmable control over the heating rate.

  • Heating and Observation: A two-stage heating process is optimal for both speed and accuracy.

    • Rapid Approach: The temperature is increased rapidly (e.g., 10-15°C per minute) to approximately 20°C below the expected melting point.[2][7]

    • Slow Measurement: The heating rate is then reduced significantly to 1-2°C per minute.[3][4] This slow ramp is the most critical phase, as it allows the temperature of the heating block, thermometer, and sample to remain in equilibrium, ensuring the recorded temperature accurately reflects the sample's true temperature.

  • Recording the Melting Range: Two temperatures are recorded:

    • T1: The temperature at which the first droplet of liquid becomes visible.[8]

    • T2: The temperature at which the last solid crystal melts, rendering the sample completely liquid.[8] The reported melting point is the range from T1 to T2.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_result Result Interpretation Dry Dry Synthesized Product Grind Grind to Fine Powder Dry->Grind Ensures homogeneity Load Load Capillary Tube (2-3 mm height) Grind->Load Pack Pack Sample Densely Load->Pack Ensures uniform heating Insert Insert into Apparatus Pack->Insert Heat_Fast Rapid Heat (to ~20°C below expected MP) Insert->Heat_Fast Heat_Slow Slow Heat (1-2°C / min) Heat_Fast->Heat_Slow Crucial for equilibrium Observe Observe & Record T1-T2 Heat_Slow->Observe Result Melting Range (T1-T2) Observe->Result Analysis Compare to Literature Assess Range Width Result->Analysis

Sources

Validation

A Guide to the Elemental Analysis of Methyl 4-(methylamino)benzoate Hydrochloride: Theoretical Calculation and Experimental Comparison

Introduction In the precise world of chemical research and pharmaceutical development, the verification of a compound's molecular identity and purity is non-negotiable. Elemental analysis serves as a fundamental techniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the precise world of chemical research and pharmaceutical development, the verification of a compound's molecular identity and purity is non-negotiable. Elemental analysis serves as a fundamental technique to determine the mass fraction of each element within a compound, providing a critical checkpoint against its theoretical composition. This guide offers a detailed, in-depth look at the elemental analysis of Methyl 4-(methylamino)benzoate hydrochloride, a compound of interest in synthetic chemistry. We will dissect the theoretical calculations, compare them with expected experimental outcomes from standard methods like combustion analysis, and contrast its elemental fingerprint with a key alternative to illustrate the technique's specificity.

Theoretical Elemental Composition of Methyl 4-(methylamino)benzoate hydrochloride

The first step in verification is to calculate the exact theoretical elemental percentages based on the compound's molecular formula. This provides the "gold standard" to which all experimental data will be compared.

Molecular Formula: C₉H₁₂ClNO₂[1][2][3]

Molecular Weight Calculation: The molecular weight is the sum of the atomic weights of all atoms in the molecule.

  • Carbon (C): 9 atoms × 12.011 u = 108.099 u

  • Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight: 201.65 g/mol [1][2][3]

Theoretical Elemental Percentages:

The percentage of each element is calculated as follows: (Total mass of element / Total molecular weight) * 100%

  • % Carbon (C): (108.099 / 201.65) × 100% = 53.61%

  • % Hydrogen (H): (12.096 / 201.65) × 100% = 6.00%

  • % Chlorine (Cl): (35.453 / 201.65) × 100% = 17.58%

  • % Nitrogen (N): (14.007 / 201.65) × 100% = 6.95%

  • % Oxygen (O): (31.998 / 201.65) × 100% = 15.87%

These theoretical values are the absolute benchmarks for a perfectly pure sample.

Experimental Verification: The Role of Combustion Analysis

The most prevalent method for determining carbon, hydrogen, nitrogen, and sulfur content in organic compounds is combustion analysis.[4][5] This technique involves burning a small, precisely weighed sample in a stream of pure oxygen at high temperatures (900-1200°C). This process quantitatively converts the elements into simple, detectable gases.

Experimental Workflow: Combustion Analysis

The choice of combustion analysis is due to its high precision and the complete conversion of C, H, and N into easily quantifiable gases (CO₂, H₂O, and N₂).[6]

cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_output 3. Data Output A Precisely weigh 1-3 mg of sample B Encapsulate in tin container A->B C Introduce into combustion furnace (>900°C in O₂ stream) B->C D Flash Combustion: C → CO₂, H → H₂O, N → Nₓ C->D E Reduction: Nₓ → N₂ D->E F Separation of gases (Gas Chromatography) E->F G Detection (Thermal Conductivity Detector) F->G H Signal processing and calculation G->H I Final Report: %C, %H, %N H->I

Caption: A typical workflow for CHN determination via combustion analysis.

Data Comparison: Theoretical vs. Expected Experimental Values

Experimental results are subject to minor instrumental and handling variations. For a high-purity sample, a deviation of ±0.4% from the theoretical value is generally considered acceptable in the pharmaceutical industry.

ElementTheoretical %Expected Experimental RangeCommon Sources of Deviation
Carbon 53.6153.21 - 54.01Incomplete combustion; presence of inorganic (non-combustible) impurities.
Hydrogen 6.005.60 - 6.40Sample hygroscopicity (adsorbed water from the atmosphere); incomplete combustion.
Nitrogen 6.956.55 - 7.35Formation of stable nitrogen oxides (NOx) that are not fully reduced to N₂.

Note: Chlorine and Oxygen are determined by separate methods. Chlorine is typically quantified by titration after combustion, while Oxygen is determined by high-temperature pyrolysis.[5][7]

Comparative Analysis: The Importance of the Hydrochloride Salt

To truly appreciate the specificity of elemental analysis, it is instructive to compare the target compound with its free base form, Methyl 4-(methylamino)benzoate . This comparison highlights how elemental analysis can definitively confirm the presence of the hydrochloride salt, a crucial factor as salt formation dramatically alters a compound's physical properties like solubility and stability.

Methyl 4-(methylamino)benzoate (Free Base):

  • Molecular Formula: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol

Table of Comparative Elemental Composition
ElementMethyl 4-(methylamino)benzoate hydrochloride (%)Methyl 4-(methylamino)benzoate (Free Base) (%)Rationale for Difference
Carbon 53.6165.44The significant mass of HCl in the salt form reduces the relative mass percentage of all other elements.
Hydrogen 6.006.71The percentage is lower in the salt due to the overall increase in molecular weight from HCl.
Nitrogen 6.958.48The relative percentage of nitrogen is diluted by the mass of the hydrochloride component.
Oxygen 15.8719.37The mass of two oxygen atoms constitutes a smaller fraction of the larger molecular weight of the salt.
Chlorine 17.58 0.00 This is the clearest differentiator. A non-zero chlorine value experimentally confirms the presence of the hydrochloride salt.

This direct comparison demonstrates that elemental analysis is not just a purity check but also a powerful tool for structural confirmation, capable of distinguishing between a salt and its free base with high confidence.

Trustworthiness: The Self-Validating Protocol

To ensure the integrity and reliability of experimental data, every analytical protocol must be self-validating. This is achieved through a systematic process of calibration, control checks, and replication.

Logical Workflow for Validated Elemental Analysis

This workflow ensures that the instrument is performing correctly and that the results are both accurate and precise.

A Start: New Analysis Run B Instrument Calibration (Run certified standard, e.g., Acetanilide) A->B C Run System Blank (Empty tin container) B->C D Analyze Sample in Triplicate (Sample 1, Sample 2, Sample 3) C->D E Calculate Mean (%) and Relative Standard Deviation (RSD) D->E F Are results within ±0.4% of theoretical AND RSD < 0.2%? E->F G Yes: Analysis Validated Report Results F->G  True H No: Invalidate Run Troubleshoot & Recalibrate F->H  False

Caption: A self-validating workflow for ensuring data integrity in elemental analysis.

Conclusion

The elemental analysis of Methyl 4-(methylamino)benzoate hydrochloride is a multi-faceted process that goes beyond simple calculation. It involves a robust synergy between theoretical prediction and precise experimental execution. By calculating the theoretical elemental percentages and comparing them against data obtained from validated methods like combustion analysis, scientists can unequivocally confirm the compound's elemental composition and, by extension, its empirical formula. Furthermore, comparison with logical alternatives, such as the compound's free base, showcases the technique's power in verifying specific structural features, like the presence of a salt, which is critical for professionals in drug development and materials science. Adherence to a self-validating protocol ensures that the generated data is trustworthy, accurate, and scientifically sound.

References

  • Combustion analysis - Wikipedia. Wikipedia. [Link]

  • Methyl 4-(aminomethyl)benzoate hydrochloride | C9H12ClNO2 | CID 2729253 - PubChem. National Center for Biotechnology Information. [Link]

  • Elemental analysis: operation & applications - Elementar. Elementar. [Link]

  • Combustion Elemental Analysis - Analytik Jena. Analytik Jena. [Link]

  • Calculating Empirical Formulas for Compounds - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

Comparative

Bioactivity Comparison Guide: Methyl 4-(methylamino)benzoate Hydrochloride and Its Analogs

Executive Summary As a highly versatile bifunctional scaffold, Methyl 4-(methylamino)benzoate hydrochloride (M4MAB·HCl) bridges the gap between flexible aliphatic chains and constrained aromatic systems. In drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly versatile bifunctional scaffold, Methyl 4-(methylamino)benzoate hydrochloride (M4MAB·HCl) bridges the gap between flexible aliphatic chains and constrained aromatic systems. In drug discovery, modifying the ester length or the amino substitution on this benzoate backbone drastically shifts the molecule's pharmacological profile.

This guide provides an objective, data-driven comparison of M4MAB·HCl against its structural analogs—specifically evaluating its role in Dipeptidyl Peptidase-4 (DPP-4) inhibition versus the voltage-gated sodium channel (VGSC) blockade typical of its ethyl ester counterparts.

Mechanistic Grounding & Bioactivity Profiles

The Causality of Structural Modification

The hydrochloride salt form of M4MAB is deliberately chosen for in vitro screening because it significantly enhances aqueous solubility compared to the free base. This prevents the need for high-concentration DMSO stocks, which can precipitate off-target toxicity or artifactual enzyme inhibition during screening.

  • M4MAB·HCl (The Methyl Ester): Primarily recognized for its targeted biological activity in metabolic regulation. Assays demonstrate that M4MAB acts as an inhibitor of the enzyme DPP-4 [1]. By inhibiting DPP-4, it prevents the rapid degradation of incretin hormones like GLP-1, thereby sustaining insulin secretion and regulating blood glucose.

  • Ethyl 4-(methylamino)benzoate (The Ethyl Ester): Elongating the ester from methyl to ethyl increases the molecule's lipophilicity (LogP). This is a critical prerequisite for local anesthetics, as the molecule must penetrate the lipid bilayer to access the intracellular binding site of voltage-gated sodium channels (VGSCs). Once inside, it reduces sodium ion passage, effectively blocking nerve impulse conduction without altering the resting membrane potential [2].

  • 4-(Dimethylamino)benzoate Analogs: The addition of a second methyl group to the amine creates steric hindrance and removes the hydrogen-bond donor capability of the secondary amine. This shifts the bioactivity away from specific receptor binding (like DPP-4) toward broader kinase modulation and applications as photopolymerization initiators [3].

Quantitative Data Comparison

To guide compound selection and structure-activity relationship (SAR) analysis, the following table summarizes the physicochemical and bioactivity parameters of these analogs.

CompoundPrimary TargetBioactivity ProfileLogP (calc)Key Application
Methyl 4-(methylamino)benzoate HCl DPP-4 EnzymeModerate Inhibition (µM)~1.8Metabolic regulation / Scaffolding
Ethyl 4-(methylamino)benzoate VGSC (Nav1.x)High (Nerve Blockade)~2.3Local Anesthesia / Pain Management
4-(Dimethylamino)benzoate Various KinasesVariable / Non-specific~2.1Bio-probes / Photopolymerization

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. Every step includes the mechanistic reasoning (causality) behind the experimental choice.

Protocol A: Fluorometric DPP-4 Inhibition Assay (For M4MAB·HCl)

Causality: We utilize Gly-Pro-AMC as a fluorogenic substrate because DPP-4 specifically cleaves post-proline residues. The release of free AMC (7-amino-4-methylcoumarin) shifts the emission spectrum, allowing precise, real-time quantification of enzyme kinetics.

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 8.0) containing 0.1% BSA. Why: Tris-HCl mimics the physiological pH required for optimal DPP-4 activity, while BSA prevents non-specific binding of the inhibitor to the microplate walls.

  • Compound Dilution: Serially dilute M4MAB·HCl in the assay buffer. Ensure the final DMSO concentration does not exceed 1% to maintain enzyme viability.

  • Pre-incubation: Combine 10 µL of the diluted compound with 20 µL of purified DPP-4 enzyme (0.5 ng/µL). Incubate at 37°C for 15 minutes. Why: This allows the inhibitor to reach steady-state binding with the enzyme before the competitive substrate is introduced.

  • Substrate Addition & Readout: Add 20 µL of 50 µM Gly-Pro-AMC. Immediately begin measuring fluorescence (Excitation: 360 nm / Emission: 460 nm) kinetically every 2 minutes for 30 minutes.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (For Ethyl Analogs)

Causality: To evaluate the anesthetic potential of the ethyl analog, whole-cell patch-clamp is mandatory. Unlike proxy viability assays, this technique directly measures ionic currents across the membrane, providing definitive proof of channel blockade.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 or Nav1.7 channels.

  • Intracellular Solution: Use a CsF-based internal solution (105 mM CsF, 35 mM NaCl, 10 mM EGTA, 10 mM HEPES, pH 7.3). Why: Cesium blocks outward potassium currents, isolating the inward sodium current for accurate measurement.

  • Perfusion & Voltage Protocol: Apply the ethyl analog via a fast-perfusion system. Depolarize the cell from a holding potential of -100 mV to 0 mV for 20 ms at 1 Hz to measure use-dependent block.

Pathway & Workflow Visualizations

DPP4_Pathway M4MAB M4MAB Analog (DPP-4 Inhibitor) DPP4 DPP-4 Enzyme M4MAB->DPP4 Competitive Inhibition GLP1 Intact GLP-1 DPP4->GLP1 Prevents Cleavage Insulin Insulin Secretion GLP1->Insulin Receptor Activation

Mechanism of DPP-4 inhibition by M4MAB analogs to regulate insulin secretion.

Workflow Prep Compound Prep (DMSO Stock) Assay DPP-4 Fluorometric Assay (AMC Cleavage) Prep->Assay Patch Patch-Clamp (VGSC Blockade) Prep->Patch Data IC50 Calculation & SAR Analysis Assay->Data Patch->Data

Self-validating bioactivity screening workflow for benzoate analogs.

References

Validation

QC protocols for industrial batches of Methyl 4-(methylamino)benzoate hydrochloride

Title: Quality Control Protocols for Industrial Batches of Methyl 4-(methylamino)benzoate Hydrochloride: A Comparative Guide Target Audience: Researchers, analytical scientists, and drug development professionals. Introd...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Quality Control Protocols for Industrial Batches of Methyl 4-(methylamino)benzoate Hydrochloride: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Rationale: The Case for Salt Selection

In pharmaceutical manufacturing, the physicochemical properties of an Active Pharmaceutical Ingredient (API) or its critical intermediates dictate downstream formulation success. Methyl 4-(methylamino)benzoate hydrochloride (CAS 2172586-36-4)[1] is a highly soluble salt derivative of its parent free base, Methyl 4-(methylamino)benzoate (CAS 18358-63-9)[2].

While the free base exhibits poor aqueous solubility (approximately 1.2 g/L at 25°C)[3], converting it to a hydrochloride salt drastically enhances its dissolution profile. However, this conversion introduces specific Quality Control (QC) challenges. According to ICH Q6A guidelines, specifications for new drug substances must include specific, stability-indicating tests to ensure batch-to-batch consistency[4]. For salt APIs, the primary risk is salt disproportionation —a solution-mediated transformation where a highly soluble salt reverts to its poorly soluble free base form when exposed to moisture or specific microenvironmental pH shifts[5].

This guide objectively compares the physicochemical performance of the hydrochloride salt against its free base alternative and outlines field-proven, self-validating QC protocols for industrial batch release.

Comparative Physicochemical Profiling

To establish robust QC acceptance criteria, we must first quantify the performance differences between the two forms. The data below summarizes the critical quality attributes (CQAs) that dictate our analytical strategy.

Table 1: Physicochemical Comparison of Methyl 4-(methylamino)benzoate Forms

Quality AttributeMethyl 4-(methylamino)benzoate (Free Base)Methyl 4-(methylamino)benzoate HCl (Salt)
CAS Registry Number 18358-63-9[2]2172586-36-4[1]
Molecular Weight 165.19 g/mol [2]201.65 g/mol [1]
Aqueous Solubility ~1.2 g/L (Slightly soluble)[3]>20.0 g/L (Freely soluble)*
Physical State Powder / Liquid[3]Crystalline Solid
Primary QC Risk Poor dissolution & bioavailabilityHygroscopicity & Disproportionation[5]
Required QC Focus Particle size distribution (PSD)Counter-ion stoichiometry & moisture

*Estimated based on typical basic API hydrochloride salt solubility enhancements[6].

G A HCl Salt API (High Solubility) B Moisture / Excipients (pH > pHmax) A->B C Salt Disproportionation B->C D Free Base Precipitation (Poor Dissolution) C->D

Mechanism of salt disproportionation in basic APIs.

Experimental QC Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems in accordance with ICH Q2(R1) validation guidelines[7]. Every method includes built-in causality checks to prevent false positives/negatives.

Protocol 1: Assay and Related Substances via HPLC-UV

Causality & Logic: HPLC is mandatory to differentiate the active moiety from synthesis impurities and degradation products. Because the hydrochloride salt can dissociate in the mobile phase, the method must be buffered to maintain the analyte in a consistent ionization state, ensuring sharp peak shapes and reproducible retention times.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile). The acidic pH suppresses the ionization of residual silanols on the column and ensures the basic amine remains fully protonated.

  • Sample Preparation: Dissolve 50.0 mg of the API batch in 50 mL of a 50:50 Water:Acetonitrile diluent. Critical Step: Do not use pure water, as local pH shifts during dissolution can trigger micro-precipitation of the free base[5].

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Gradient: 5% B to 95% B over 15 minutes.

  • System Suitability & Self-Validation: Inject a standard solution (1.0 mg/mL) six times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 1.5, and the theoretical plates are ≥ 5000[8].

Protocol 2: Counter-Ion Quantification via Potentiometric Titration

Causality & Logic: To prove the batch is the true hydrochloride salt (and not a physical mixture of free base and residual acid), we must quantify the chloride content. The theoretical chloride content for Methyl 4-(methylamino)benzoate HCl is 17.58% (35.45 / 201.65).

Step-by-Step Methodology:

  • Sample Prep: Accurately weigh 200 mg of the API into a titration vessel.

  • Solvent Addition: Dissolve in 50 mL of Methanol/Water (80:20 v/v). Add 2 mL of concentrated Nitric Acid to acidify the solution, preventing the precipitation of silver oxide.

  • Titration: Titrate with 0.1 N Silver Nitrate ( AgNO3​ ) using a silver/silver chloride combined electrode.

  • System Suitability & Self-Validation: Perform a blank titration to correct for solvent background. Run a known primary standard (e.g., NaCl) prior to the sample. Recovery of the standard must be 98.0% - 102.0% to validate the titrant's exact normality. Acceptance criteria for the API: 17.0% - 18.0% Chloride.

Protocol 3: Solid-State Stability (XRPD & TGA)

Causality & Logic: Salts of weak bases are highly susceptible to polymorphic shifts and hydrate formation under humidity stress[9]. X-Ray Powder Diffraction (XRPD) confirms the crystalline lattice, while Thermogravimetric Analysis (TGA) quantifies trapped moisture versus bound solvent.

Step-by-Step Methodology:

  • TGA Analysis: Load 5-10 mg of the sample into an alumina pan. Heat from 25°C to 300°C at 10°C/min under a nitrogen purge. Validation: Weight loss before 100°C indicates hygroscopicity. A weight loss of < 0.5% confirms a stable, anhydrous salt.

  • XRPD Scanning: Pack the powder evenly onto a zero-background silicon holder. Scan from 2θ = 3° to 40° using Cu-Kα radiation.

  • System Suitability & Self-Validation: Scan a corundum standard prior to the sample to validate the diffractometer's 2θ alignment. The batch passes if the diffraction pattern matches the reference standard of the specific polymorph, with no extraneous peaks indicating free base precipitation.

G Batch API Batch Sampling HPLC HPLC-UV (Assay & Impurities) Batch->HPLC Titration Potentiometric Titration (Chloride Content) Batch->Titration XRPD XRPD / TGA (Solid-State Stability) Batch->XRPD Release Batch Disposition (Pass/Fail) HPLC->Release Titration->Release XRPD->Release

Multimodal QC release workflow for industrial API batches.

Conclusion

Selecting Methyl 4-(methylamino)benzoate hydrochloride over its free base significantly improves the compound's solubility profile, making it a superior candidate for downstream formulation. However, this advantage is contingent upon rigorous, self-validating QC protocols. By enforcing strict HPLC-UV limits for impurities, potentiometric titration for exact counter-ion stoichiometry, and XRPD/TGA for solid-state stability, analytical scientists can effectively mitigate the risks of salt disproportionation and ensure the integrity of industrial batches.

References

  • European Medicines Agency (EMA). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products. Available at: [Link]

  • ResearchGate. API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Available at: [Link]

  • ACS Publications. API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design. Available at:[Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at:[Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available at: [Link]

  • ResearchGate. Physical Stability of Salts of Weak Bases in the Solid-State. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Methyl 4-(methylamino)benzoate hydrochloride proper disposal procedures

Operational Briefing: Disposal and Deactivation of Methyl 4-(methylamino)benzoate Hydrochloride 1. Executive Summary & Environmental Causality Methyl 4-(methylamino)benzoate hydrochloride (CAS: 2172586-36-4) is an amine...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Briefing: Disposal and Deactivation of Methyl 4-(methylamino)benzoate Hydrochloride

1. Executive Summary & Environmental Causality Methyl 4-(methylamino)benzoate hydrochloride (CAS: 2172586-36-4) is an amine hydrochloride salt frequently utilized as an intermediate in synthetic research and drug development[1]. Due to the biological activity of the secondary amine and the ester functional group, improper disposal poses a severe toxicity risk to aquatic ecosystems[2]. Because it is a hydrochloride salt, the compound readily dissolves in water to form a weakly acidic solution. Direct drain disposal of this untreated solution is strictly prohibited under the 3[3]. This guide establishes self-validating protocols to safely neutralize, segregate, and dispose of this compound, ensuring institutional compliance and environmental protection.

2. Physicochemical Profiling & Waste Metrics To design an effective disposal strategy, operators must understand the molecular behavior of the waste stream. The hydrochloride salt form drastically alters the solubility profile compared to its free-base counterpart, dictating whether the waste is handled as an aqueous or solid stream.

ParameterValue / DescriptionOperational Implication
Chemical Formula C9H11NO2 · HClContains nitrogen and chlorine; requires halogen/nitrogen-compatible incineration.
Molecular Weight 201.65 g/mol Used for stoichiometric calculations during acid-base neutralization[4].
Physical State Solid (Crystalline powder)High dust generation risk; requires handling in a localized exhaust fume hood.
Solubility Soluble in water (as HCl salt)Aqueous waste streams will carry the active pharmaceutical intermediate (API) analog.
EPA Waste Code Unlisted (Characteristic)Managed under general RCRA Subtitle C as toxic/irritant waste unless exempted[5].

3. In-Lab Deactivation & Neutralization Protocol Causality of the Method: Treating small volumes of aqueous amine hydrochloride waste at the point of generation reduces the total volume of hazardous waste and mitigates the risk of incompatible chemical reactions during transit[6]. By adding a weak base, the amine is deprotonated, forcing the lipophilic free base to precipitate out of the aqueous phase for easier physical separation.

Self-Validating Protocol for Aqueous Solutions (<500 mL):

  • Thermal Stabilization: Place the primary reaction vessel containing the aqueous waste in an ice-water bath. Causality: Acid-base neutralizations are exothermic. Cooling the system prevents localized boiling and suppresses the volatilization of any unreacted organic amines, protecting the operator from inhalation exposure[7].

  • Controlled Titration: Slowly add a 1M Sodium Carbonate ( Na2​CO3​ ) or 1M Sodium Hydroxide ( NaOH ) solution dropwise under continuous magnetic stirring[7].

  • pH Verification (The Validation Step): Continuously monitor the solution using a calibrated pH meter or broad-spectrum pH paper. Cease titration when the pH stabilizes between 7.0 and 8.0. Causality: Over-basification (pH > 9.0) must be avoided. Excess hydroxide ions will catalyze the hydrolysis of the methyl ester group, cleaving it into 4-(methylamino)benzoic acid and methanol. This unintended side reaction generates a secondary volatile hazardous waste and complicates downstream disposal.

  • Phase Separation: As the solution approaches neutrality, observe the formation of a white/brown crystalline precipitate. This is the free base dropping out of solution due to its low aqueous solubility[4].

  • Filtration & Segregation: Vacuum filter the mixture.

    • Solid Retentate: Transfer the precipitated free base to a designated, chemically compatible solid hazardous waste container[8].

    • Aqueous Filtrate: Although neutralized, the filtrate contains dissolved salts and trace organic residues. It must be collected in an aqueous hazardous waste carboy unless specific written exemption for sanitary sewer disposal is granted by your institutional EHS department[3].

4. Waste Segregation & RCRA Compliance Workflow Once deactivated and segregated, the waste must be managed in accordance with EPA Subpart K (if applicable to your academic/research institution) or standard 9[9].

  • Container Integrity: Store waste in chemically compatible, leak-proof containers (e.g., HDPE plastic is preferred over glass for impact resistance)[3]. Containers must remain tightly capped at all times unless actively adding waste to prevent evaporation and spills[8].

  • Labeling: Affix a standardized EHS Hazardous Waste tag. The tag must list the full chemical name ("Methyl 4-(methylamino)benzoate hydrochloride"), the solvent matrix, and the exact percentage composition. Abbreviations or chemical formulas are strictly prohibited by hazard communication standards[3].

  • Accumulation Limits: Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the strict control of the laboratory personnel. It must be transferred to a central facility within institutional time limits (typically 6 months for academic labs)[9],[5].

5. Visualizing the Disposal Pathway

G Start Methyl 4-(methylamino)benzoate HCl Waste Generation Decision Physical State? Start->Decision Solid Solid Powder/Crystals Decision->Solid Dry Liquid Aqueous Solution Decision->Liquid Dissolved SolidWaste Collect in Compatible Solid Waste Container Solid->SolidWaste Neutralization Neutralization Protocol (Add 1M NaOH/Na2CO3) Liquid->Neutralization RCRA RCRA Labeling & EHS Pickup SolidWaste->RCRA Precipitate Filter Free Base (Organic Waste) Neutralization->Precipitate Base precipitates Aqueous Aqueous Filtrate (pH 7.0 - 8.0) Neutralization->Aqueous Filtrate Precipitate->RCRA Aqueous->RCRA Trace organics Incineration EPA-Approved Incineration RCRA->Incineration

Workflow for the neutralization and RCRA-compliant disposal of amine hydrochloride waste.

6. References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. 9

  • How to Dispose of Chemical Waste | Environmental Health and Safety - Case Western Reserve University. 3

  • Management of Waste - Prudent Practices in the Laboratory - NIH NCBI. 5

  • METHYL 4-METHYLAMINOBENZOATE SDS - Echemi.1

  • Methyl 4-(methylamino)benzoate, 98% - Thermo Fisher Scientific. 4

  • Amine Disposal For Businesses - Collect and Recycle. 2

  • Chapter 7 - Management Procedures For Specific Waste Types - Cornell University EHS. 7

  • In-Laboratory Treatment of Chemical Waste - University of British Columbia. 6

  • Guidelines: Handling and Disposal of Chemicals - Purdue University. 8

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(methylamino)benzoate hydrochloride

This guide provides an in-depth operational plan for the safe handling of Methyl 4-(methylamino)benzoate hydrochloride (CAS No. 2172586-36-4).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth operational plan for the safe handling of Methyl 4-(methylamino)benzoate hydrochloride (CAS No. 2172586-36-4). As drug development professionals, our commitment to safety is paramount, extending from discovery through synthesis and analysis. This document moves beyond a simple checklist, offering a procedural blueprint grounded in the specific hazard profile of the compound. The causality behind each recommendation is explained to build a culture of proactive safety and ensure that every protocol is a self-validating system of protection.

Hazard Profile Analysis: The "Why" Behind the Protocol

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. Methyl 4-(methylamino)benzoate hydrochloride is classified with a "Warning" signal word and carries specific GHS hazard statements that dictate our safety protocols.[1][2]

  • H302: Harmful if swallowed: This classification necessitates stringent measures to prevent ingestion, including prohibiting eating, drinking, or smoking in the laboratory and mandating thorough hand washing after handling.[1][2][3]

  • H315: Causes skin irritation: Direct contact can lead to skin irritation.[1][2] This is the primary driver for the mandatory use of compatible chemical-resistant gloves and protective clothing.[4][5]

  • H319: Causes serious eye irritation: The potential for serious eye damage is significant.[1][2] This hazard makes proper eye and face protection non-negotiable to prevent accidental splashes or contact with airborne powder.[2][6]

  • H335: May cause respiratory irritation: As a powder, this compound can become airborne, and inhalation may irritate the respiratory tract.[1][2] This risk is managed through engineering controls and, when necessary, respiratory protection.[2][4]

These classifications, represented by the GHS07 pictogram (exclamation mark), form the logical basis for the multi-barrier protection system detailed below.[1]

The Core PPE Ensemble: A Risk-Based, Multi-Barrier System

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all approach. It must be scaled to the specific task and the quantities of material being handled. The following table outlines the minimum required PPE based on common laboratory operations.

Operational Task Primary Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquotting (Solid, <1g) Chemical Fume Hood or Ventilated Balance EnclosureTightly fitting safety goggles conforming to EN166 or NIOSH standards.[5][7]Nitrile or other compatible chemical-resistant gloves, inspected before use.[4]Standard lab coat.Recommended if visible dust is generated.
Solution Preparation / Transfers Chemical Fume HoodTightly fitting safety goggles. A face shield is required if there is a significant splash risk.[2][4]Chemical-resistant gloves (e.g., Nitrile). Use proper removal technique.[4]Chemical-resistant lab coat or apron over a standard lab coat.Not typically required if performed in a certified fume hood.
Bulk Handling / Large-Scale Reactions Closed system or local exhaust ventilation.[4]Safety goggles and a full-face shield.[2][4]Double-gloving with compatible chemical-resistant gloves.Impervious protective clothing or chemical-resistant suit.[2][5]A government-approved (NIOSH/MSHA or EN 149) respirator is mandatory.[7][8]

Causality Note: The escalation in PPE from weighing small amounts to handling bulk quantities directly corresponds to the increased risk of exposure. A fume hood is the primary barrier; PPE is the essential secondary barrier to protect you if the primary control fails or during procedural steps that cannot be fully contained. Always ensure safety showers and eyewash stations are readily accessible.[2][4][7]

Procedural Blueprint: Donning, Doffing, and Disposal Workflow

Cross-contamination during the removal of PPE is a common and preventable source of exposure. The following sequence must be followed meticulously.

Step-by-Step PPE Donning Protocol:
  • Preparation: Visually inspect all PPE for defects (e.g., cracks, holes) before starting.

  • Body Protection: Don lab coat or protective suit.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on safety goggles and/or face shield.

  • Hand Protection: Don inner gloves (if double-gloving), followed by outer gloves, ensuring the cuff of the outer glove goes over the sleeve of the lab coat.

Step-by-Step PPE Doffing and Disposal Protocol:

The goal is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Initial Decontamination: If grossly contaminated, decontaminate the exterior of your suit and outer gloves before removal.

  • Outer Gloves: Remove the first layer of gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of immediately in a designated waste container.[4]

  • Body Protection: Remove the lab coat or suit by rolling it away from your body, ensuring the contaminated exterior is folded inward. Dispose of it in the appropriate container.

  • Face/Eye Protection: Remove the face shield and/or goggles from the back to the front.

  • Respiratory Protection: Remove the respirator from the back.

  • Inner Gloves (if used): Remove the final pair of gloves using the same technique as in Step 2.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][4]

This sequence is critical for minimizing exposure risk. The following diagram visualizes this essential workflow.

PPE_Doffing_Workflow cluster_contaminated_zone Contaminated Area cluster_transition_zone Transition cluster_clean_zone Clean Area Decontaminate 1. Decontaminate Gross Contamination Outer_Gloves 2. Remove Outer Gloves Decontaminate->Outer_Gloves Body_Protection 3. Remove Lab Coat / Suit Outer_Gloves->Body_Protection Face_Protection 4. Remove Face Shield / Goggles Body_Protection->Face_Protection Respirator 5. Remove Respirator Face_Protection->Respirator Inner_Gloves 6. Remove Inner Gloves Respirator->Inner_Gloves Hand_Wash 7. Wash Hands Thoroughly Inner_Gloves->Hand_Wash

Caption: Workflow for the safe removal (doffing) of Personal Protective Equipment.

Spill and Exposure Emergency Plan

Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[5][7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[3][4][9]

Spill Containment:

  • Evacuate non-essential personnel from the area.

  • Ensure you are wearing the appropriate PPE as outlined for "Bulk Handling."

  • Prevent further leakage or spillage if it is safe to do so.[4]

  • For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[7][10] For liquid spills, use an inert absorbent material.[8]

  • Do not allow the chemical to enter drains or waterways.[4]

Waste Disposal Protocol

All waste generated from handling Methyl 4-(methylamino)benzoate hydrochloride is considered chemical waste.

  • Contaminated PPE: All used gloves, lab coats, and other disposable protective equipment must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Residual Chemical: Unused or waste material should be collected in a sealed, labeled container.

  • Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][9][10] Never mix this waste with other waste streams unless explicitly directed by your institution's environmental health and safety department.

By adhering to this comprehensive guide, researchers can confidently handle Methyl 4-(methylamino)benzoate hydrochloride, ensuring both personal safety and the integrity of their work.

References

  • Safety D
  • Safety Data Sheet - Fisher Scientific. Fisher Scientific.
  • 4-(Methylamino)
  • methyl 4-(methylamino)benzoate hydrochloride | 2172586-36-4. Sigma-Aldrich.
  • Methyl 4-aminobenzoate Safety D
  • Safety Data Sheet - MilliporeSigma. MilliporeSigma.
  • Safety Data Sheet - LGC Standards. LGC Standards.
  • Safety Data Sheet - ThermoFisher. ThermoFisher Scientific.
  • Methyl 4-(piperidin-4-ylmethyl)
  • METHYL 4-METHYLAMINOBENZO
  • Safety D
  • Safety Data Sheet - Tokyo Chemical Industry. Tokyo Chemical Industry.
  • 4-(hydroxymethyl)
  • methyl 4-(methylamino)benzoate hydrochloride - ECHA. European Chemicals Agency.

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